Daclatasvir Impurity C
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C29H32N6O3 |
|---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-(1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C29H32N6O3/c1-18(2)26(34-29(37)38-3)28(36)35-14-4-5-25(35)27-31-16-24(33-27)22-12-8-20(9-13-22)19-6-10-21(11-7-19)23-15-30-17-32-23/h6-13,15-18,25-26H,4-5,14H2,1-3H3,(H,30,32)(H,31,33)(H,34,37)/t25-,26-/m0/s1 |
InChI-Schlüssel |
NFGBCKRQBIRTLN-UIOOFZCWSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=CN5)NC(=O)OC |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=CN5)NC(=O)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is the chemical structure of Daclatasvir Impurity C?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Daclatasvir Impurity C, a known impurity of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. This document details its chemical structure, analytical methodologies for its identification and quantification, and its relationship to the active pharmaceutical ingredient (API).
Chemical Structure and Identification
This compound is a structurally related impurity of Daclatasvir. Its formation is often associated with the manufacturing process or degradation of the parent drug. Accurate identification and control of this impurity are critical for ensuring the quality, safety, and efficacy of Daclatasvir drug products.
Chemical Name: Methyl N-[(1S)-1-[[(2S)-2-[5-[4'-(1H-imidazol-5-yl)[1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]carbamate.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1256385-55-3 |
| Molecular Formula | C₂₉H₃₂N₆O₃ |
| Molecular Weight | 512.6 g/mol |
This compound is essentially a truncated version of the symmetric Daclatasvir molecule, missing one of the L-valine methyl ester moieties and the associated pyrrolidine ring.
Analytical Data and Quantification
The quantification of impurities is a critical aspect of quality control in pharmaceutical manufacturing. While specific quantitative limits for this compound in the final drug product are proprietary and set by manufacturers based on safety studies and regulatory guidelines, its levels are closely monitored.
Table 2: Quantitative Data Considerations
| Parameter | Description |
| Typical Reporting Threshold | Impurities are typically reported at levels ≥ 0.05%. |
| Identification Threshold | Structural identification is generally required for impurities present at levels ≥ 0.10%. |
| Qualification Threshold | Impurities above 0.15% often require toxicological qualification to ensure patient safety. |
| Relative Response Factor (RRF) | The RRF is used to accurately quantify impurities when using the API as a reference standard. The RRF for this compound would need to be experimentally determined as it is not publicly available. An RRF is calculated as the ratio of the response of the impurity to the response of the API.[1] |
Experimental Protocols
The following is a representative High-Performance Liquid Chromatography (HPLC) method that can be utilized for the separation and quantification of Daclatasvir and its impurities, including Impurity C. This method is based on established principles for the analysis of Daclatasvir.[2][3]
A Stability-Indicating Reversed-Phase HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[2]
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is commonly used, for example, a Hypersil C18 (150 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is employed. A common mobile phase is a 50:50 (v/v) mixture of Acetonitrile and 0.05% Orthophosphoric Acid in Water.[2]
-
Flow Rate: A typical flow rate is 0.7 mL/min.[2]
-
Column Temperature: The column is maintained at a constant temperature, for instance, 40°C.[2]
-
Detection Wavelength: UV detection at 315 nm is appropriate for Daclatasvir and its impurities.[2]
-
Injection Volume: A 10 µL injection volume is standard.[2]
-
Run Time: A run time of approximately 10 minutes should be sufficient for the elution of Daclatasvir and its related impurities.[2]
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the Daclatasvir reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.[2]
-
Working Standard Solution (50 µg/mL): Dilute the stock solution appropriately with the mobile phase to achieve the desired concentration.[2]
-
Sample Preparation: For tablet analysis, weigh and powder a sufficient number of tablets. An amount of powder equivalent to 10 mg of Daclatasvir is then dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before dilution to the final working concentration.[2]
-
-
Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.[4]
Visualizations
Logical Relationship between Daclatasvir and Impurity C
The following diagram illustrates the structural relationship between the parent Daclatasvir molecule and this compound, highlighting the portion of the molecule that is absent in the impurity.
Caption: Structural relationship of Daclatasvir and Impurity C.
References
Daclatasvir Impurity C: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Daclatasvir Impurity C, a notable substance in the quality control and manufacturing of the antiviral drug Daclatasvir. This document outlines its chemical properties, analytical methodologies for its detection and quantification, and the broader context of its relevance in pharmaceutical development.
Core Compound Data
This compound is a process-related impurity of Daclatasvir, an inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1] Understanding the profile of such impurities is critical for ensuring the safety and efficacy of the final drug product.
| Parameter | Value | Reference |
| CAS Number | 1256385-55-3 | [2][3] |
| Molecular Formula | C29H32N6O3 | |
| Molecular Weight | 512.60 g/mol | |
| Chemical Name | Carbamic acid, N-[(1S)-1-[[(2S)-2-[5-[4′-(1H-imidazol-5-yl)[1,1′-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester | [3] |
Daclatasvir's Mechanism of Action and the Role of Impurity Analysis
Daclatasvir functions by binding to the N-terminus of the HCV NS5A protein, which is essential for viral RNA replication and the assembly of new virus particles.[1][4][5][6][7] By inhibiting NS5A, Daclatasvir effectively halts the viral life cycle.[1][4] The presence of impurities can potentially alter the drug's efficacy or introduce toxicity. Therefore, stringent analytical control of impurities like this compound is a regulatory requirement to ensure patient safety.[3]
Experimental Protocols for Impurity Identification and Quantification
Advanced analytical techniques are employed to identify and quantify Daclatasvir impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods.[2][3][8]
Sample Preparation: From Tablets
-
Weigh and finely powder a minimum of 20 Daclatasvir tablets to create a homogenous mixture.[2]
-
Accurately weigh a portion of the powder equivalent to 50 mg of Daclatasvir.[2]
-
Transfer the powder to a 100 mL volumetric flask.[2]
-
Add approximately 60 mL of a diluent (e.g., 50:50 v/v water:acetonitrile) and sonicate for 30 minutes to extract the drug.[2]
-
Allow the solution to cool to room temperature.[2]
-
Dilute to the mark with the diluent and mix thoroughly.[2]
-
Filter the solution through a 0.22-μm filter before injection.[8]
Chromatographic Conditions
A stability-indicating UPLC method has been developed for the determination of Daclatasvir and its impurities.[8]
-
Column: Waters ACQUITY BEH phenyl, 100 × 2.1 mm, 1.7-μm[8]
-
Mobile Phase A: 0.03 M sodium perchlorate with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer)[8]
-
Mobile Phase B: 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer) with acetonitrile in a 20:80 v/v ratio[8]
-
Flow Rate: 0.4 mL/min[8]
-
Detection: UV at 305 nm[8]
-
Run Time: 15 minutes[8]
Forced Degradation Studies
To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed. This involves subjecting the drug substance to various stress conditions:[8]
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours[8]
-
Base Hydrolysis: 1 N NaOH at 80°C for 2 hours[8]
-
Oxidation: 3% H2O2 at 80°C for 1 hour[8]
-
Thermal Degradation: 105°C for 24 hours[8]
-
Photolytic Degradation: Exposure to 1.2 million lux hours and 200 Wh/m² of UV light[8]
Workflow for Daclatasvir Impurity Analysis
The following diagram illustrates the general workflow for the analysis of impurities in Daclatasvir.
Caption: General workflow for the analysis of Daclatasvir impurities.
Conclusion
The rigorous identification and control of impurities such as this compound are fundamental to the development and manufacturing of safe and effective pharmaceuticals. The detailed analytical protocols outlined in this guide provide a framework for the quality assessment of Daclatasvir, ensuring it meets the stringent requirements of regulatory bodies and protects patient health.
References
- 1. Daclatasvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. benchchem.com [benchchem.com]
- 3. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]
- 4. Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Daclatasvir - Wikipedia [en.wikipedia.org]
- 6. Daclatasvir | C40H50N8O6 | CID 25154714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Unraveling the Genesis of Daclatasvir Impurity C: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the origin and formation of Daclatasvir Impurity C has been compiled for researchers, scientists, and professionals in drug development. This document elucidates the chemical pathways leading to the formation of this critical impurity, providing a foundational understanding for its control and monitoring in the pharmaceutical manufacturing process. This compound is primarily understood to be a degradation product formed under hydrolytic stress conditions, particularly in acidic and basic environments.
Daclatasvir, a potent direct-acting antiviral agent against the Hepatitis C virus, can degrade through the hydrolysis of one of its two methyl carbamate functional groups. This reaction leads to the formation of a carbamic acid intermediate, which may subsequently decarboxylate. The resulting compound, known as monodescarboxymethyl daclatasvir, is a significant impurity that requires careful monitoring to ensure the safety and efficacy of the final drug product.
Forced degradation studies are instrumental in understanding the formation of this compound. These studies involve subjecting Daclatasvir to a variety of stress conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic stress, as stipulated by the International Council for Harmonisation (ICH) guidelines.
Formation of this compound
This compound is predominantly formed through the hydrolysis of one of the methyl carbamate moieties present in the Daclatasvir molecule. This process can be catalyzed by both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of an acid, the ester of the carbamate group is protonated, making it more susceptible to nucleophilic attack by water. This leads to the cleavage of the methyl ester and the formation of a carbamic acid intermediate, which can then lose carbon dioxide to yield the final impurity.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the departure of the methoxide ion, yielding the carbamic acid, which can subsequently decarboxylate.
The following diagram illustrates the general pathway for the formation of this compound via hydrolysis.
Caption: Formation of this compound via hydrolysis.
Quantitative Data from Forced Degradation Studies
Forced degradation studies provide critical quantitative data on the extent of Daclatasvir degradation and the formation of its impurities under various stress conditions. The table below summarizes typical findings from such studies.
| Stress Condition | Reagent/Method | Temperature | Duration | Daclatasvir Degradation (%) | Impurity C Formation |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 4 hours | Significant | Observed |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 4 hours | Significant | Observed |
| Oxidative Degradation | 30% H₂O₂ | 60°C | 6 hours | Significant | Not typically observed |
| Thermal Degradation | Dry Heat | 100°C | 72 hours | Minimal | Not observed |
| Photolytic Degradation | UV Light | Ambient | 10 days | Minimal | Not observed |
Note: The exact percentage of degradation and impurity formation can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible identification and quantification of this compound. Below are representative protocols for forced degradation studies and the subsequent analysis.
Forced Degradation Study Protocol
A stock solution of Daclatasvir is prepared and subjected to various stress conditions as outlined in the table above.
-
Acid Hydrolysis: A solution of Daclatasvir is mixed with 0.1 N hydrochloric acid and refluxed at 60°C for 4 hours.[1]
-
Base Hydrolysis: A solution of Daclatasvir is mixed with 0.1 N sodium hydroxide and refluxed at 60°C for 4 hours.[1]
-
Oxidative Degradation: A solution of Daclatasvir is treated with 30% hydrogen peroxide at 60°C for 6 hours.[1]
-
Thermal Degradation: Solid Daclatasvir is exposed to dry heat at 100°C for 3 days.[2]
-
Photolytic Degradation: A layer of solid Daclatasvir powder is exposed to direct sunlight for 10 days.[2]
Following exposure to the stress conditions, the samples are neutralized, diluted, and analyzed using a stability-indicating analytical method.
The following diagram outlines the general experimental workflow for a forced degradation study.
Caption: Experimental workflow for forced degradation studies.
Analytical Method for Impurity Profiling
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is essential for the separation and quantification of Daclatasvir from its impurities.
Typical HPLC Method Parameters:
| Parameter | Specification |
| Column | C18 (e.g., Waters Symmetry C18, 150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.0)[3] |
| Mobile Phase B | Acetonitrile[3] |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 315 nm[2] |
| Column Temperature | 40°C[1] |
The identification of degradation products, including Impurity C, is typically confirmed using mass spectrometry (MS) coupled with liquid chromatography.[1][3] One study identified a degradation product with a protonated molecular ion peak ([M+H]⁺) at m/z 582.4 under both acidic and basic hydrolysis conditions.[4]
This technical guide provides a comprehensive overview of the origin and formation of this compound. A thorough understanding of these aspects is paramount for the development of robust control strategies to ensure the quality, safety, and efficacy of Daclatasvir drug products. Researchers and drug development professionals are encouraged to utilize this information to inform their analytical method development, validation, and stability testing programs.
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Daclatasvir Impurity C, a process-related impurity encountered during the synthesis of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. This document details the potential formation pathways of Impurity C, analytical methodologies for its identification and quantification, and strategies for its control, in line with regulatory expectations.
Introduction to Daclatasvir and its Impurities
Daclatasvir is a potent and selective inhibitor of the HCV nonstructural protein 5A (NS5A), a key component of the viral replication complex.[1] The chemical name for Daclatasvir is methyl ((1S)-1-(((2S)-2-(5-(4′-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinyl)-1H-imidazol-5-yl)-4-biphenylyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl)carbamate. Due to its complex multi-step synthesis, the final active pharmaceutical ingredient (API) can contain various process-related impurities.[2] These impurities can arise from starting materials, intermediates, side reactions, or degradation products and must be carefully controlled to ensure the safety and efficacy of the drug product.[2]
This compound, chemically identified as Carbamic acid, N-[(1S)-1-[[(2S)-2-[5-[4'-(1H-imidazol-5-yl)[1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester, with CAS number 1256385-55-3, is one such process-related impurity.[3] Its structure is closely related to that of Daclatasvir, lacking one of the valine-derived carbamate moieties. Understanding its formation and control is critical for robust manufacturing processes.
Formation of this compound
The synthesis of Daclatasvir typically involves the coupling of two symmetrical halves of the molecule. A plausible synthetic route, based on publicly available information, starts with the bromination of 4,4'-diacetyl biphenyl. This is followed by a substitution reaction with an N-protected proline derivative and subsequent cyclization to form the imidazole rings. The final step involves the coupling of the deprotected core with N-(methoxycarbonyl)-L-valine.
This compound is likely formed as a by-product during the final coupling step of the Daclatasvir synthesis. If the coupling reaction with N-(methoxycarbonyl)-L-valine does not proceed to completion on both sides of the symmetrical intermediate, a mono-substituted product, which is Impurity C, can be formed.
Caption: Hypothesized synthetic pathway of Daclatasvir and the formation of Impurity C.
Factors that could contribute to the incomplete reaction and the formation of Impurity C include:
-
Stoichiometry of Reactants: Insufficient molar equivalents of N-(methoxycarbonyl)-L-valine or the coupling agent.
-
Reaction Kinetics: Sub-optimal reaction temperature, time, or mixing.
-
Purity of Intermediates: Presence of impurities in the core intermediate that may hinder the coupling reaction.
Analytical Methodologies for this compound
The control of process-related impurities like Impurity C relies on robust analytical methods for their detection and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.[4][5] A stability-indicating UPLC method has been reported for the determination of Daclatasvir and its related impurities, which can be adapted for the specific analysis of Impurity C.[4]
Experimental Protocol: UPLC Method for Impurity Profiling
This protocol is based on a validated stability-indicating UPLC method for Daclatasvir and its process-related impurities.[4]
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.03 M Sodium Perchlorate with 0.002 M 1-Octanesulfonic Acid Sodium Salt (pH 2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 5.0 | |
| 10.0 | |
| 12.0 | |
| 15.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 305 nm |
| Injection Volume | 1 µL |
| Run Time | 15 minutes |
Solution Preparation:
-
Diluent: Water:Acetonitrile (50:50, v/v)
-
Standard Solution: Prepare a stock solution of Daclatasvir reference standard in the diluent. Further dilute to an appropriate concentration for analysis.
-
Sample Solution: Accurately weigh and dissolve the Daclatasvir API sample in the diluent to a known concentration.
Method Validation Parameters
A typical validation of an impurity quantification method according to ICH guidelines would include the following parameters. The table below presents representative data for impurities in Daclatasvir analysis, which can be considered indicative for Impurity C.[4]
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 5.0% |
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: General workflow for the UPLC analysis of this compound.
Control Strategies for this compound
Effective control of this compound requires a multi-faceted approach focusing on process optimization and robust analytical monitoring.
-
Process Optimization:
-
Stoichiometry Control: Precise control of the molar ratio of the core intermediate and N-(methoxycarbonyl)-L-valine is crucial.
-
Reaction Conditions: Optimization of reaction parameters such as temperature, time, and solvent can significantly impact the impurity profile.
-
Purification: Development of effective purification methods, such as crystallization or chromatography, to remove Impurity C from the final API.
-
-
Analytical Control:
-
In-Process Controls (IPCs): Monitoring the progress of the coupling reaction by HPLC or UPLC to ensure its completion and minimize the formation of Impurity C.
-
Final API Testing: A validated analytical method should be used for the final release testing of the Daclatasvir API to ensure that Impurity C is below the qualified limit.
-
-
Reference Standard:
-
The availability of a well-characterized reference standard for this compound is essential for accurate identification and quantification.[3]
-
Conclusion
This compound is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Daclatasvir. A thorough understanding of its formation pathway, coupled with the implementation of robust analytical methods and effective process controls, is essential to ensure the quality, safety, and efficacy of the final drug product. This technical guide provides a framework for researchers and drug development professionals to address the challenges associated with this impurity.
References
Daclatasvir Impurity C as a Degradation Product: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Daclatasvir Impurity C, a known impurity of the direct-acting antiviral agent Daclatasvir. This document consolidates available information on the degradation pathways of Daclatasvir and the potential formation of Impurity C, offering insights for researchers and professionals in drug development and quality control. While this compound is commercially available and identified as a degradation product, the public scientific literature does not extensively detail its specific formation under forced degradation conditions. This guide, therefore, synthesizes established knowledge on Daclatasvir's stability with information on Impurity C to provide a foundational understanding.
Introduction to Daclatasvir and its Degradation
Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A), a key protein in viral replication and assembly.[1] The chemical stability of Daclatasvir is a critical aspect of its pharmaceutical development, ensuring safety and efficacy. Forced degradation studies are essential for identifying potential degradation products that may arise during manufacturing, storage, or administration.[2]
Daclatasvir has been shown to be susceptible to degradation under various stress conditions, including hydrolytic (acidic and basic) and oxidative conditions.[3] It is relatively stable under thermal and photolytic stress in the solid state.[4] The primary sites of degradation on the Daclatasvir molecule are the carbamate and imidazole moieties.[3]
This compound: Structure and Identification
This compound is a known related substance of Daclatasvir. Its chemical identity is well-established:
-
Chemical Name: methyl ((S)-1-((S)-2-(5-(4'-(1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate[5]
-
CAS Number: 1256385-55-3[5]
-
Molecular Formula: C₂₉H₃₂N₆O₃[5]
-
Molecular Weight: 512.6 g/mol [5]
The structure of this compound suggests the loss of one of the N-methoxycarbonyl-L-valine side chains from the parent Daclatasvir molecule.
Potential Formation of this compound as a Degradation Product
Based on the structure of this compound, its formation as a degradation product likely occurs through the hydrolysis of one of the carbamate linkages in the Daclatasvir molecule. This is consistent with the observed susceptibility of Daclatasvir to hydrolytic degradation, particularly under acidic and basic conditions.[3]
Proposed Degradation Pathway
The hydrolysis of the carbamate bond would lead to the removal of one of the L-valine methyl ester groups, resulting in the formation of this compound.
Caption: Proposed hydrolytic degradation pathway of Daclatasvir to form Impurity C.
Quantitative Data from Forced Degradation Studies
While several studies have investigated the forced degradation of Daclatasvir and quantified the overall degradation, specific quantitative data for the formation of this compound is not explicitly available in the reviewed scientific literature. The tables below summarize the conditions and general findings of forced degradation studies on Daclatasvir. Researchers can use these conditions as a starting point for studies aimed at specifically quantifying Impurity C.
Table 1: Summary of Forced Degradation Conditions for Daclatasvir
| Stress Condition | Reagent/Method | Temperature | Duration | Reference |
| Acid Hydrolysis | 0.1 N - 2 N HCl | 60°C - 80°C | 2 - 5 hours | [4][6] |
| Base Hydrolysis | 0.1 N NaOH | 60°C - 80°C | 2 - 72 hours | [4][6] |
| Oxidative | 3% - 30% H₂O₂ | Room Temp - 80°C | 1 - 23 hours | [4][6] |
| Oxidative | Cerium (IV) in H₂SO₄ | 100°C | 25 minutes | [7] |
| Thermal | Dry Heat | 105°C | 24 hours | [4] |
| Photolytic | UV light (200 Wh/m²) & Visible light (1.2 million lux h) | Ambient | 7 days | [6] |
Table 2: Observed Degradation of Daclatasvir under Various Stress Conditions
| Stress Condition | Observed Degradation | Degradation Products Identified (General) | Reference |
| Acid Hydrolysis | Significant Degradation | D1, D2, D3, DP1-DP4 | [4][6] |
| Base Hydrolysis | Significant Degradation | D1, D2, D3, DP1-DP4, Degradants 1, 3, 7, 8 | [3][4][6] |
| Oxidative | Significant Degradation | D1, D2, D3, DP1-DP4, Degradants 6, 7, 9 | [3][4][6] |
| Thermal | Stable | - | [4] |
| Photolytic | Stable | Degradants 2-8 (in solution) | [3][6] |
Experimental Protocols for Forced Degradation Studies
The following are general protocols for conducting forced degradation studies on Daclatasvir, adapted from published literature. These can be used to investigate the formation of this compound.
Preparation of Stock Solution
A stock solution of Daclatasvir (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or a mixture of acetonitrile and water.
Acidic Degradation
-
To 1 mL of the Daclatasvir stock solution, add 1 mL of 2 N HCl.
-
Reflux the mixture at 80°C for 5 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 2 N NaOH.
-
Dilute to a final volume with the mobile phase for analysis.
Basic Degradation
-
To 1 mL of the Daclatasvir stock solution, add 1 mL of 0.1 N NaOH.
-
Reflux the mixture at 80°C for 72 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute to a final volume with the mobile phase for analysis.
Oxidative Degradation
-
To 1 mL of the Daclatasvir stock solution, add 1 mL of 10% H₂O₂.
-
Keep the solution at room temperature for 23 hours.
-
Dilute to a final volume with the mobile phase for analysis.
Caption: General experimental workflow for forced degradation studies of Daclatasvir.
Analytical Methods for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most suitable techniques for the separation, identification, and quantification of Daclatasvir and its degradation products, including Impurity C.
A stability-indicating analytical method should be developed and validated to ensure that Daclatasvir can be accurately quantified in the presence of its impurities and degradation products.
Conclusion
This compound is a recognized impurity of Daclatasvir, and its chemical structure strongly suggests it is formed via hydrolysis of the parent molecule. While direct scientific literature explicitly detailing the formation of Impurity C under specific forced degradation conditions is limited, the established susceptibility of Daclatasvir to hydrolytic degradation provides a clear direction for further investigation. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals to design studies for the specific identification and quantification of this compound as a degradation product, ultimately contributing to the development of safer and more stable pharmaceutical products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
In-Depth Technical Guide: Identification and Characterization of Daclatasvir Impurity C in Bulk Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) by inhibiting the nonstructural protein 5A (NS5A).[1] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. The control of impurities is a key aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies worldwide.[2] Impurities can originate from the manufacturing process, degradation of the drug substance, or improper storage.[3]
This technical guide provides a comprehensive overview of the identification, characterization, and analytical control of Daclatasvir Impurity C, a known process-related impurity in the bulk manufacturing of Daclatasvir.
This compound: Profile and Characterization
This compound is a process-related impurity that can arise during the synthesis of Daclatasvir.[2] It represents an incomplete fragment of the parent molecule.
Chemical Name: methyl ((S)-1-((S)-2-(5-(4'-(1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate
CAS Number: 1256385-55-3
Molecular Formula: C29H32N6O3
Molecular Weight: 512.6 g/mol
Structure:
Caption: Chemical structure of this compound.
Formation Pathway
This compound is understood to be a process-related impurity, likely resulting from the incomplete coupling of the two symmetric halves of the Daclatasvir molecule during synthesis. The manufacturing process of Daclatasvir involves the formation of a central biphenyl-diimidazole scaffold, which is then coupled with amino acid derivatives. If only one side of the scaffold reacts with the subsequent pyrrolidine and valine carbamate moieties, this compound can be formed.
Analytical Identification and Quantification
A robust, stability-indicating analytical method is crucial for the detection and quantification of this compound in the bulk drug substance. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.[4]
Experimental Protocol: UPLC Method for Daclatasvir and its Impurities
This protocol is adapted from a validated stability-indicating UPLC method.[4]
1. Instrumentation and Chromatographic Conditions:
-
System: Waters ACQUITY UPLC H-Class system with a quaternary solvent delivery pump and a PDA detector.
-
Column: Waters ACQUITY BEH phenyl column (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.03 M sodium perchlorate with 0.002 M 1-octanesulfonic acid sodium salt, pH adjusted to 2.5 with perchloric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 5.0 40 60 10.0 30 70 12.0 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 305 nm.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Run Time: 15 minutes.
2. Preparation of Solutions:
-
Diluent: Water:Acetonitrile (50:50, v/v).
-
Standard Solution: Prepare a solution of this compound reference standard in the diluent at a concentration of approximately 2.5 µg/mL.
-
Sample Solution: Prepare a solution of the Daclatasvir bulk drug substance in the diluent to a final concentration of 500 µg/mL.[4]
3. System Suitability:
Inject the standard solution and verify system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections.
4. Analysis:
Inject the sample solution into the chromatograph and record the chromatogram. Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
5. Quantification:
Calculate the amount of this compound in the sample by comparing the peak area of the impurity in the sample chromatogram with the peak area of the reference standard in the standard chromatogram.
Data Presentation
The following table summarizes typical validation parameters for a UPLC method for the analysis of Daclatasvir and its impurities.
| Parameter | Result |
| Linearity (µg/mL) | LOQ - 3.75 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | 0.08 |
| LOQ (µg/mL) | 0.25 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (%RSD) | < 2.0 |
Note: These values are indicative and should be established for each specific analytical method and laboratory.
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for the identification and control of this compound.
Caption: Workflow for this compound Control.
Conclusion
The effective control of process-related impurities such as this compound is a fundamental requirement in the manufacturing of high-quality Daclatasvir bulk drug. This guide has outlined the key aspects of identifying and quantifying this impurity, providing a framework for researchers and drug development professionals. The implementation of a validated, stability-indicating analytical method, such as the UPLC method described, is essential for ensuring that the levels of this compound are maintained within acceptable limits, thereby safeguarding the safety and efficacy of the final medicinal product. The use of a well-characterized reference standard for this compound is paramount for accurate quantification.
References
The Critical Role of Daclatasvir Impurity C in Pharmaceutical Stability Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the significance of Daclatasvir Impurity C in the stability testing of the hepatitis C virus (HCV) inhibitor, Daclatasvir. Ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Daclatasvir is paramount for drug safety and efficacy.[1][2] Impurities that arise during manufacturing or through degradation upon storage can impact the drug's quality and potentially pose health risks.[1][3] This document delves into the identity of this compound, its likely formation pathways, and the analytical methodologies crucial for its detection and control in stability studies.
Understanding Daclatasvir and its Impurities
Daclatasvir is a potent, direct-acting antiviral agent that targets the HCV nonstructural protein 5A (NS5A), inhibiting viral replication.[2][4] The chemical integrity of Daclatasvir is critical to its therapeutic action. Impurities in Daclatasvir can be broadly categorized as process-related impurities, which arise during the synthesis of the API, and degradation products, which form due to exposure to stress factors such as heat, light, humidity, and pH variations.[1][2][3] Regulatory bodies worldwide mandate strict control over impurity levels in pharmaceutical products.[1]
Identification and Significance of this compound
This compound has been identified as Carbamic acid, N-[(1S)-1-[[(2S)-2-[5-[4′-(1H-imidazol-5-yl)[1,1′-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester , with the Chemical Abstracts Service (CAS) number 1256385-55-3 .[5][6]
A comparative analysis of the structures of Daclatasvir and Impurity C reveals that the impurity is a product of the cleavage of one of the methyl carbamate moieties from the valine residue of the parent molecule. This structural modification indicates that Impurity C is likely a degradation product formed through hydrolysis. The presence of this impurity is a critical quality attribute to monitor during stability studies as it signifies the degradation of the active molecule, potentially leading to a decrease in potency and the formation of undesired byproducts.
Formation Pathways and Degradation Profile of Daclatasvir
Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug and identifying its degradation products.[4] Studies on Daclatasvir have shown that it is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[7][8]
The formation of this compound is most likely to occur under hydrolytic stress, particularly in acidic or basic environments, which can catalyze the cleavage of the carbamate bond. The imidazole moiety of Daclatasvir has also been identified as being susceptible to oxidation.[8]
A summary of the degradation behavior of Daclatasvir under various stress conditions is presented in the table below.
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acidic Hydrolysis | 2 N HCl, refluxed at 80°C for 5 hours | Significant degradation | [7] |
| Basic Hydrolysis | 0.1 N NaOH, refluxed at 80°C for 72 hours | Significant degradation | [7] |
| Neutral Hydrolysis | Water, refluxed at 80°C for 72 hours | Degradation observed | [7] |
| Oxidative Degradation | 0.3% H2O2 at room temperature for 7 days | Degradation observed | [4] |
| Thermal Degradation | Dry heat at 100°C for 3 days | No significant degradation | [7][8] |
| Photolytic Degradation | Exposure to fluorescent and UV light | No significant degradation | [8] |
Experimental Protocols
Forced Degradation Studies
A typical forced degradation study for Daclatasvir involves subjecting a solution of the drug to various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
-
Preparation of Stock Solution: A stock solution of Daclatasvir (e.g., 1000 µg/mL) is prepared in a suitable solvent like methanol or a mixture of acetonitrile and water.[7]
-
Acid Hydrolysis: The stock solution is treated with an equal volume of 2 N hydrochloric acid and refluxed at 80°C for a specified period (e.g., 5 hours). The solution is then cooled and neutralized with a suitable base.[7]
-
Base Hydrolysis: The stock solution is treated with an equal volume of 0.1 N sodium hydroxide and refluxed at 80°C for an extended period (e.g., 72 hours). The solution is then cooled and neutralized with a suitable acid.[7]
-
Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 30%) and kept at room temperature or heated to accelerate degradation.
-
Thermal Degradation: A solid sample of Daclatasvir is exposed to dry heat in a temperature-controlled oven (e.g., 100°C for 3 days).[7][8]
-
Photolytic Degradation: A solid sample or a solution of Daclatasvir is exposed to a combination of fluorescent and ultraviolet light in a photostability chamber.[8]
-
Sample Analysis: All stressed samples are then diluted to a suitable concentration and analyzed using a stability-indicating analytical method.
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient from its impurities and degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.
-
Chromatographic System: A liquid chromatograph equipped with a UV detector is typically used.
-
Column: A C18 or a phenyl column is often employed for the separation.[7][9]
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly used to achieve optimal separation of all components.[7]
-
Detection: UV detection is typically performed at a wavelength where Daclatasvir and its impurities show significant absorbance (e.g., 305 nm or 315 nm).[8][9]
-
Mass Spectrometry (MS) Detection: Coupling the liquid chromatograph to a mass spectrometer (LC-MS) is a powerful tool for the identification and structural elucidation of unknown impurities by providing mass-to-charge ratio information of the eluted peaks.[7]
Visualizations
The following diagrams illustrate key aspects of Daclatasvir stability studies.
Caption: Formation of this compound via hydrolysis.
Caption: A typical workflow for a Daclatasvir drug stability study.
References
- 1. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]
- 2. Daclatasvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. veeprho.com [veeprho.com]
- 4. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 5. This compound | Drug Metabolite | Ambeed.com [ambeed.com]
- 6. chemwhat.com [chemwhat.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
A Comprehensive Technical Guide to the Regulatory Landscape of Daclatasvir Impurities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the regulatory guidelines governing impurities in the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. This document outlines the classification of impurities, analytical methodologies for their detection and quantification, and the general regulatory framework established by major pharmacopoeias and international guidelines. The information presented herein is intended to assist researchers, scientists, and drug development professionals in ensuring the quality, safety, and efficacy of Daclatasvir drug substances and products.
Regulatory Framework for Impurity Control
The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, mandated by global regulatory authorities to ensure patient safety. The primary guidelines are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), with specific monographs in pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) providing legally binding standards.
ICH Guidelines: The foundational ICH guidelines for impurities in new drug substances and products are Q3A(R2) and Q3B(R2), respectively.[1] These guidelines classify impurities into three main categories:
-
Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates) or degradation products of the drug substance.
-
Inorganic Impurities: These are often derived from the manufacturing process and may include reagents, ligands, and catalysts.
-
Residual Solvents: These are organic volatile chemicals used during the synthesis of the drug substance or in the preparation of the drug product.
The ICH guidelines establish thresholds for the reporting, identification, and qualification of impurities. The reporting threshold is the level above which an impurity must be reported in a regulatory submission. The identification threshold is the level above which the structure of an impurity must be determined. The qualification threshold is the level above which an impurity's biological safety must be established.
Pharmacopoeial Monographs: While specific quantitative limits for Daclatasvir impurities are detailed in the official monographs of the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), access to the full content of these monographs is typically subscription-based. However, publicly available information and reference standards from these bodies confirm the control of specified and unspecified impurities. For instance, the EP provides a reference standard for "Daclatasvir for system suitability" which includes Impurity A, indicating its control in the monograph.
General chapters in the USP, such as <1086> Impurities in Drug Substances and Drug Products, provide the framework for setting acceptance criteria for impurities.[2] These criteria are based on the maximum daily dose of the drug and the toxicological properties of the impurity.
Classification and Sources of Daclatasvir Impurities
Impurities in Daclatasvir can arise from various stages of its manufacturing process and storage.[3] A thorough understanding of the synthetic route and the stability of the drug substance is essential for identifying and controlling these impurities.
-
Process-Related Impurities: These impurities are by-products of the chemical synthesis of Daclatasvir. They can include unreacted starting materials, intermediates, and reagents. The specific process-related impurities will depend on the synthetic pathway employed by the manufacturer.
-
Degradation Products: Daclatasvir can degrade under various stress conditions such as exposure to acid, base, oxidation, heat, and light.[1][4] Forced degradation studies are crucial to identify the potential degradation products that may form during the shelf-life of the drug product.[1][4]
-
Nitrosamine Impurities: There is increasing regulatory scrutiny on the presence of nitrosamine impurities in pharmaceuticals, which are potential human carcinogens. While not specifically detailed in the initial search results for Daclatasvir, it is a class of impurity that requires careful risk assessment during process development.
Data Presentation: Impurity Acceptance Criteria
The following tables summarize the general thresholds for impurities as outlined by the ICH guidelines, which form the basis for the specific limits found in pharmacopoeial monographs. It is critical for drug developers to consult the current, official USP and EP monographs for Daclatasvir for the definitive acceptance criteria.
Table 1: ICH Thresholds for Impurities in New Drug Substances (based on Maximum Daily Dose)
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Table 2: ICH Thresholds for Degradation Products in New Drug Products (based on Maximum Daily Dose)
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 10 mg | 0.1% | 0.2% or 50 µg TDI (whichever is lower) | 0.5% or 50 µg TDI (whichever is lower) |
| 10 mg - 100 mg | 0.1% | 0.2% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |
| > 100 mg - 2 g | 0.1% | 0.2% or 3 mg TDI (whichever is lower) | 0.5% or 3 mg TDI (whichever is lower) |
| > 2 g | 0.1% | 0.15% | 0.25% |
TDI: Total Daily Intake
Experimental Protocols for Impurity Analysis
The accurate detection and quantification of Daclatasvir impurities rely on validated analytical methods, primarily high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC).
Stability-Indicating HPLC/UPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.
Objective: To develop and validate a chromatographic method for the separation and quantification of Daclatasvir and its potential impurities.
Instrumentation:
-
HPLC or UPLC system with a UV or photodiode array (PDA) detector.
-
Analytical column: A common choice is a C18 or Phenyl column. For instance, a Waters ACQUITY BEH Phenyl column (100 x 2.1 mm, 1.7 µm) has been reported for good separation.
-
Data acquisition and processing software.
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.03 M Sodium Perchlorate with 0.002 M 1-Octanesulfonic Acid Sodium Salt, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient would involve increasing the proportion of Mobile Phase B over time to elute impurities with different polarities.
-
Flow Rate: Approximately 0.4 mL/min for UPLC.
-
Column Temperature: 40°C.
-
Detection Wavelength: 305 nm.
-
Injection Volume: 1 µL.
-
Diluent: Water:Acetonitrile (50:50, v/v).
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies
Objective: To identify the potential degradation products of Daclatasvir and to demonstrate the stability-indicating nature of the analytical method.
Procedure:
-
Prepare solutions of Daclatasvir in the chosen diluent.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 N to 1 N HCl at elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: 0.1 N to 1 N NaOH at elevated temperature (e.g., 60-80°C).
-
Oxidative Degradation: 3% to 30% H₂O₂ at room or elevated temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the drug solution to UV and visible light (e.g., as per ICH Q1B guidelines).
-
-
Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC/UPLC method.
-
Characterize the structure of significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
Daclatasvir's Mechanism of Action and Signaling Pathway
Daclatasvir is a direct-acting antiviral agent that targets the HCV non-structural protein 5A (NS5A). NS5A is a multifunctional protein essential for HCV RNA replication and virion assembly. It is a key component of the "membranous web," a network of rearranged intracellular membranes where viral replication takes place. Daclatasvir inhibits NS5A, thereby disrupting the formation and function of the replication complex. Modeling studies suggest that Daclatasvir has a dual mode of action, inhibiting both viral RNA synthesis and the assembly/secretion of new virus particles.
Caption: Mechanism of action of Daclatasvir in inhibiting HCV replication.
Experimental Workflow for Impurity Profiling
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a Daclatasvir drug substance or product.
Caption: Workflow for Daclatasvir impurity profiling.
Conclusion
The control of impurities in Daclatasvir is a multifaceted process that requires a deep understanding of its chemistry, manufacturing process, and degradation pathways, all within the framework of global regulatory expectations. Adherence to the principles outlined in ICH guidelines and the specific requirements of pharmacopoeial monographs is paramount for ensuring the quality, safety, and efficacy of this important antiviral medication. Continuous monitoring and the use of robust, validated analytical methods are essential components of a comprehensive impurity control strategy for Daclatasvir.
References
Potential Toxicological Effects of Daclatasvir Impurity C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daclatasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV) that functions by inhibiting the viral nonstructural protein 5A (NS5A). The purity of any active pharmaceutical ingredient (API) is critical to its safety and efficacy. Pharmaceutical impurities, which can arise from the manufacturing process, degradation of the drug substance, or interaction with packaging, require careful toxicological evaluation. This technical guide provides a comprehensive overview of the potential toxicological effects of Daclatasvir Impurity C, a known process-related impurity of Daclatasvir.
Given the absence of direct experimental toxicological data in publicly available literature, this guide utilizes a multi-pronged approach to assess the potential risks associated with this compound. This includes in silico toxicity predictions, a read-across assessment based on structural analogs, and detailed protocols for recommended in vitro toxicological studies.
Physicochemical Properties and In Silico Toxicological Assessment
This compound is structurally related to the parent compound, Daclatasvir. Its chemical structure and SMILES notation are provided below.
-
Chemical Name: Methyl ((2S)-1-((2S)-2-(5-(4'-(1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate
-
CAS Number: 1256385-55-3
-
Molecular Formula: C₂₉H₃₂N₆O₃
-
SMILES: O=C(OC)N--INVALID-LINK--C=C4)C=C3)N2)CCC1)=O">C@HC(C)C
To provide a preliminary risk assessment, several in silico toxicity prediction models were employed using the SMILES string of this compound. These models utilize quantitative structure-activity relationships (QSAR) to predict the likelihood of various toxicological endpoints.
Data Presentation: In Silico Toxicity Predictions for this compound
| Toxicological Endpoint | Prediction Tool | Predicted Outcome | Confidence/Probability |
| Genotoxicity | |||
| Ames Mutagenicity | ProTox-II | Inactive | 0.82 |
| Carcinogenicity | ProTox-II | Inactive | 0.75 |
| Organ Toxicity | |||
| Hepatotoxicity | ProTox-II | Active | 0.65 |
| Acute Toxicity | |||
| LD50 (rat, oral) | ProTox-II | 2000 mg/kg (Class 4) | - |
| Toxicity Risk Assessment | |||
| Mutagenicity | OSIRIS Property Explorer | None | - |
| Tumorigenicity | OSIRIS Property Explorer | None | - |
| Irritancy | OSIRIS Property Explorer | Low | - |
| Reproductive Effect | OSIRIS Property Explorer | None | - |
Disclaimer: In silico predictions are computational estimations and do not replace experimental testing. These results should be used for preliminary hazard identification and to guide further toxicological evaluation.
Read-Across Toxicological Assessment
A read-across approach utilizes toxicological data from structurally similar compounds (analogs) to predict the toxicity of a substance with limited data. Due to the lack of publicly available toxicological data for close structural analogs of this compound, this assessment is based on the general toxicological properties of its key structural motifs: a biphenyl core, imidazole rings, and an N-acyl carbamate moiety.
-
Biphenyl Derivatives: Biphenyl itself has been shown to have low acute toxicity but can cause liver and kidney effects with chronic exposure. Some hydroxylated metabolites of biphenyls have shown potential for genotoxicity[1].
-
Imidazole Derivatives: The imidazole ring is a common feature in many pharmaceuticals and biologically active molecules. While generally considered to have a low toxicity profile, some substituted imidazoles have been associated with various toxicities, including hepatotoxicity.
-
Carbamates: Carbamate compounds are a broad class with varied toxicological profiles. Some N-methylcarbamates have been shown to be genotoxic and cytotoxic, particularly after N-nitrosation[2].
Based on this qualitative read-across, there is a potential for this compound to exhibit hepatotoxicity, a concern also highlighted by the in silico predictions. The potential for genotoxicity, while predicted to be low by in silico models, cannot be entirely ruled out without experimental data, given the structural alerts from some related compound classes.
Recommended Experimental Protocols
To definitively assess the toxicological profile of this compound, a battery of in vitro tests is recommended. The following sections provide detailed methodologies for key assays.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 404, and ISO 10993-5 standards[3][4][5]. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Objective: To determine the concentration of this compound that reduces the viability of a cell line by 50% (IC50).
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5% in all wells.
-
Remove the seeding medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with vehicle only) and untreated control wells (medium only).
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Genotoxicity Assay: Bacterial Reverse Mutation Test (Ames Test)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 471[6][][8][9].
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Nutrient broth
-
Top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
This compound (dissolved in a suitable solvent)
-
Positive controls (e.g., sodium azide for TA100 and TA1535, 2-nitrofluorene for TA98)
-
S9 metabolic activation system (from Aroclor 1254-induced rat liver) and cofactors
Procedure:
-
Strain Preparation: Grow overnight cultures of the Salmonella typhimurium tester strains in nutrient broth.
-
Assay (Plate Incorporation Method):
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution at various concentrations.
-
For assays with metabolic activation, add 0.5 mL of the S9 mix to the top agar. For assays without metabolic activation, add 0.5 mL of a phosphate buffer.
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion rate in the vehicle control).
In Vitro Genotoxicity Assay: In Vitro Mammalian Cell Micronucleus Test
This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 487[10][11][12][13].
Objective: To detect the potential of this compound to induce micronuclei in cultured mammalian cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
Materials:
-
Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6)
-
Culture medium (e.g., RPMI-1640 for lymphocytes)
-
Phytohemagglutinin (PHA) for lymphocyte stimulation
-
This compound (dissolved in a suitable solvent)
-
Cytochalasin B (to block cytokinesis)
-
Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)
-
S9 metabolic activation system
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA stain (e.g., Giemsa or a fluorescent dye like DAPI)
-
Microscope slides
Procedure:
-
Cell Culture and Treatment:
-
For lymphocytes, stimulate whole blood cultures with PHA for 48 hours.
-
Expose the cells to various concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, or for a longer duration (e.g., 24 hours) without S9 mix.
-
-
Cytokinesis Block: Add Cytochalasin B to the cultures to allow for the accumulation of binucleated cells.
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells by centrifugation.
-
Treat with a hypotonic solution to swell the cells.
-
Fix the cells with a fixative.
-
Drop the cell suspension onto clean microscope slides and allow to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a suitable DNA stain.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
-
Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the frequency of micronucleated cells.
Potential Toxicological Signaling Pathways
Understanding the mechanism of action of the parent drug, Daclatasvir, can provide insights into the potential toxicological pathways that might be affected by its impurities.
Inhibition of HCV NS5A and Host Cell Interactions
Daclatasvir targets the HCV NS5A protein, a multifunctional protein essential for viral RNA replication and virion assembly. NS5A interacts with numerous host cell factors. An impurity structurally similar to Daclatasvir could potentially have off-target effects on these host proteins, leading to cellular dysfunction.
Caption: Potential on-target and off-target effects of this compound.
Modulation of TNF-α/NF-κB Signaling Pathway
Studies have shown that Daclatasvir, in combination with Sofosbuvir, can mitigate hepatic fibrosis by downregulating the TNF-α/NF-κB signaling pathway[12]. This pathway is a key regulator of inflammation and apoptosis. It is plausible that this compound could also interact with components of this pathway, potentially leading to unintended pro- or anti-inflammatory effects.
Caption: Potential modulation of the TNF-α/NF-κB signaling pathway.
Logical Workflow for Toxicological Assessment
The assessment of the toxicological risk of a pharmaceutical impurity like this compound should follow a structured, stepwise approach as outlined in regulatory guidelines such as ICH M7.
Caption: Workflow for the toxicological assessment of this compound.
Conclusion
While direct experimental data on the toxicology of this compound is not currently available, a combination of in silico modeling and read-across analysis suggests a potential for hepatotoxicity. The predicted genotoxic and acute toxicity risks appear to be low. However, these computational predictions require experimental verification.
This guide provides detailed protocols for essential in vitro assays—cytotoxicity (MTT), and genotoxicity (Ames and micronucleus tests)—that are recommended to definitively characterize the toxicological profile of this compound. Understanding the potential interactions with pathways such as the TNF-α/NF-κB signaling cascade can further elucidate any observed toxicity. A systematic approach to impurity qualification, as outlined in the provided workflow, is crucial for ensuring the safety and quality of the final drug product. Further studies are warranted to confirm these preliminary findings and establish a comprehensive safety profile for this impurity.
References
- 1. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lotusfeetpharma.com [lotusfeetpharma.com]
- 3. Daclatasvir inhibits hepatitis C virus NS5A motility and hyper-accumulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis C virus NS5A inhibitor daclatasvir allosterically impairs NS4B-involved protein-protein interactions within the viral replicase and disrupts the replicase quaternary structure in a replicase assembly surrogate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. This compound | Drug Metabolite | Ambeed.com [ambeed.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. Daclatasvir and Sofosbuvir Mitigate Hepatic Fibrosis Through Downregulation of TNF-α / NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In silico prediction of drug toxicity | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: A Robust Stability-Indicating HPLC Method for the Detection of Daclatasvir Impurity C
Introduction
Daclatasvir is a potent direct-acting antiviral agent highly effective in the treatment of chronic hepatitis C virus (HCV) infection.[1] As with all active pharmaceutical ingredients (APIs), the purity of Daclatasvir is critical to its safety and efficacy.[2] Impurities, which can arise from the manufacturing process or degradation, must be carefully monitored and controlled.[2][3] Daclatasvir Impurity C, chemically known as Carbamic acid, N-[(1S)-1-[[(2S)-2-[5-[4′-(1H-imidazol-5-yl)[1,1′-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester, is one such potential impurity that requires a reliable analytical method for its detection and quantification.[4]
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the routine quality control analysis of Daclatasvir and the separation of its process-related impurities and degradation products, including Impurity C.[1] The method is developed based on principles outlined in various studies and is aligned with the International Council for Harmonisation (ICH) guidelines.[1][5]
Forced degradation studies have shown that Daclatasvir is susceptible to degradation under acidic, alkaline, and oxidative conditions, highlighting the necessity of a stability-indicating method.[5][6][7] This method can effectively separate Daclatasvir from its degradation products, ensuring accurate quantification of the API and its impurities.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC or UPLC system equipped with a UV or photodiode array (PDA) detector is required.[1][8] The following chromatographic conditions are recommended for the separation of Daclatasvir and its impurities.
| Parameter | Condition |
| HPLC System | Agilent 1100 series, Shimadzu LC 20AD, or equivalent with UV/PDA detector[1][9] |
| Column | Hypersil C18 (150 mm x 4.6 mm, 5 µm) or Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7-μm)[1][8] |
| Mobile Phase | A: 0.05% Orthophosphoric Acid in WaterB: Acetonitrile(Isocratic mixture: 50:50, v/v)[1][5] |
| Flow Rate | 0.7 mL/min[1][5] |
| Column Temperature | 40°C[5] |
| Detection Wavelength | 315 nm[1] |
| Injection Volume | 10 µL[1] |
| Run Time | Approximately 10-15 minutes[1][8] |
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Daclatasvir reference standard
-
This compound reference standard
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh and transfer 10 mg of Daclatasvir reference standard and each impurity standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.[1]
-
Working Standard Solution (50 µg/mL): Pipette 0.5 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.[1]
Sample Preparation (for Drug Product)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Daclatasvir and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Pipette 0.5 mL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 50 µg/mL.[1]
Data Presentation
The following table summarizes the validation parameters for a typical stability-indicating HPLC method for Daclatasvir, which would be applicable for the detection of Impurity C.
| Parameter | Result |
| Linearity Range (µg/mL) | 0.6 - 60 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Typically in the range of 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | Typically in the range of 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Retention Time (Daclatasvir) | Approximately 3.76 min[5] |
Method Validation and System Suitability
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants, is demonstrated through forced degradation studies. Daclatasvir is subjected to stress conditions like acid and base hydrolysis, oxidation, and photolytic and thermal stress.[5][6] The method should resolve the main drug peak from all degradation product peaks.
-
Linearity: The linearity of the method is established by analyzing a series of dilutions of the standard solution over a specified concentration range.
-
Accuracy: Accuracy is determined by the recovery of known amounts of analyte spiked into a placebo matrix.
-
Precision: The precision of the method is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) of the results being the primary metric.
-
System Suitability: Before each analytical run, a system suitability test is performed by injecting the working standard solution. Parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored to ensure the chromatographic system is performing adequately.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical workflow for developing a stability-indicating analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]
- 3. Daclatasvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Method Development and Force Degradation Study for Daclatasvir Using LC-MS/MS | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Application Note: Quantification of Daclatasvir Impurity C using a Stability-Indicating HPLC Method
Introduction
Daclatasvir is a potent direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection. During the synthesis and storage of Daclatasvir, process-related impurities and degradation products can arise. Daclatasvir Impurity C is one such potential impurity that needs to be monitored and controlled to ensure the safety and efficacy of the drug product. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound in bulk drug substances and pharmaceutical dosage forms. The method is developed based on a comprehensive review of existing validated HPLC techniques for Daclatasvir and its related substances.
Chemical Structures
-
Daclatasvir: Methyl ((2S)-1-{(2S)-2-[5-(4'-{2-[(2S)-1-{(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl}pyrrolidin-2-yl]-1H-imidazol-5-yl}biphenyl-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl)carbamate
-
This compound: Carbamic acid, N-[(1S)-1-[[(2S)-2-[5-[4′-(1H-imidazol-5-yl)[1,1′-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester[1][2]
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound using HPLC.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100/1200 series, Waters Alliance, or equivalent with UV/PDA detector |
| Column | Waters X-select CSH C18 (250 mm x 4.6 mm, 5.0 µm) or equivalent |
| Mobile Phase A | 0.01M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Mobile Phase Ratio | Mobile Phase A : Mobile Phase B (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 315 nm |
| Run Time | Approximately 15 minutes |
| Diluent | Mobile Phase |
Preparation of Solutions
2.1. Standard Stock Solution of this compound (100 µg/mL) Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Make up the volume to 100 mL with the diluent and mix well.
2.2. Working Standard Solutions From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the diluent to cover the desired concentration range for linearity (e.g., 0.1 - 5 µg/mL).
2.3. Sample Preparation (for Drug Substance) Accurately weigh about 100 mg of the Daclatasvir drug substance and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Make up the volume to 100 mL with the diluent and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.
2.4. Sample Preparation (for Dosage Form) Weigh and finely powder not fewer than 20 tablets. Accurately weigh a quantity of the powder equivalent to 100 mg of Daclatasvir and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete extraction of the drug. Make up the volume to 100 mL with the diluent and mix well. Centrifuge a portion of the solution at 4000 rpm for 10 minutes and then filter the supernatant through a 0.45 µm nylon syringe filter before injection.
System Suitability
Before the analysis, the chromatographic system must pass the system suitability test. Inject the working standard solution (e.g., 1 µg/mL) of this compound six times. The acceptance criteria are outlined in the table below.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 |
| Theoretical Plates (N) | Not less than 2000 |
| % RSD of Peak Area | Not more than 2.0% |
Method Validation Summary
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected validation parameters.
Table 3: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 5.0 | ≥ 0.999 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~ 0.03 | ~ 0.10 |
Table 5: Accuracy (Recovery Studies)
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 0.5 | User to determine | 98.0 - 102.0 |
| 100% | 1.0 | User to determine | 98.0 - 102.0 |
| 150% | 1.5 | User to determine | 98.0 - 102.0 |
Table 6: Precision (Repeatability and Intermediate Precision)
| Precision Type | Concentration (µg/mL) | % RSD of Peak Area |
| Repeatability (n=6) | 1.0 | ≤ 2.0% |
| Intermediate Precision | ||
| - Analyst 1 / Day 1 | 1.0 | ≤ 2.0% |
| - Analyst 2 / Day 2 | 1.0 | ≤ 2.0% |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC method.
Caption: Workflow for HPLC quantification of this compound.
Conclusion
The described HPLC method is simple, precise, accurate, and stability-indicating for the quantification of this compound. The method is suitable for routine quality control analysis of Daclatasvir in both bulk drug and pharmaceutical formulations, ensuring that the impurity is controlled within acceptable limits. The validation parameters summarized in this note provide a clear guideline for the performance characteristics of the method.
References
Application Note: A Stability-Indicating UPLC Method for the Analysis of Daclatasvir and Its Impurities
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a validated, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the efficient separation and quantification of Daclatasvir and its process-related and degradation impurities. Daclatasvir is a potent direct-acting antiviral agent used against the hepatitis C virus (HCV).[1] Controlling impurities in the active pharmaceutical ingredient (API) and final drug product is a critical aspect of pharmaceutical quality control to ensure safety and efficacy.[1][2] The protocol described herein is suitable for routine quality control analysis of Daclatasvir in both bulk drug substance and pharmaceutical dosage forms.[3] This method has been validated according to International Council for Harmonisation (ICH) guidelines and is demonstrated to be specific, precise, and accurate for the quantification of impurities.[4][5]
Experimental Protocols
Instrumentation and Chromatographic Conditions
The analysis is performed on a Waters ACQUITY UPLC H-Class system equipped with a quaternary solvent delivery pump and a Photodiode Array (PDA) detector.[4][6]
| Parameter | Condition |
| Column | ACQUITY UPLC BEH Phenyl, 100 x 2.1 mm, 1.7 µm[4][5][6] |
| Mobile Phase A | Dissolve 4.22 g of sodium perchlorate monohydrate and 0.5 g of 1-octanesulfonic acid sodium salt in 1,000 mL of water. Adjust pH to 2.5 with perchloric acid. Filter through a 0.22 µm filter.[4] |
| Mobile Phase B | A mixture of Mobile Phase A and acetonitrile in a 20:80 v/v ratio.[4][5][6] |
| Gradient Program | Time (min) |
| 0.0 | |
| 4.0 | |
| 8.0 | |
| 10.0 | |
| 10.5 | |
| 15.0 | |
| Flow Rate | 0.4 mL/min[4][5][6] |
| Injection Volume | 2 µL[7] |
| Column Temperature | 25°C (Ambient)[7] |
| Detection Wavelength | 305 nm[4][5][6][8] |
| Run Time | 15 minutes[4][5][6] |
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile in a 50:50 v/v ratio is used as the diluent.[4]
-
Standard Stock Solution (500 µg/mL of Daclatasvir): Accurately prepare a stock solution of Daclatasvir working standard in the specified diluent.[4]
-
Spiked Sample (for validation): A test solution of Daclatasvir (500 µg/mL) can be spiked with known impurities at a specified level (e.g., 0.50%) to verify method performance.[6]
Sample Preparation Protocol
-
For Bulk Drug Substance:
-
Accurately weigh a portion of the Daclatasvir bulk drug substance.
-
Dissolve in the diluent to achieve a final concentration of 500 µg/mL.
-
-
For Tablet Dosage Form:
-
Weigh and finely powder a minimum of 20 Daclatasvir tablets to create a homogenous mixture.[1]
-
Accurately weigh a portion of the tablet powder equivalent to 50 mg of Daclatasvir and transfer it into a 100 mL volumetric flask.[1][4]
-
Sonicate the flask for 30 minutes to ensure complete extraction of the drug.[1][4]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.[1]
-
Filter the resulting solution through a 0.22 µm PVDF syringe filter before injection.[4]
-
Forced Degradation Study Protocol
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on Daclatasvir.[4] The stress conditions are as follows:
-
Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 2 hours.[4]
-
Base Hydrolysis: Reflux with 1 N NaOH at 80°C for 2 hours.[4]
-
Oxidative Degradation: Treat with 3% H₂O₂ at 80°C for 1 hour.[4]
-
Thermal Degradation: Expose the solid drug to a temperature of 105°C for 24 hours.[4]
-
Photolytic Degradation: Expose the drug to UV light (200 Wh/m²) and visible light (1.2 million lux hours).[4]
Data Presentation
The UPLC method effectively separates Daclatasvir from its process-related and degradation impurities. The quantitative data from method validation studies are summarized below.
Table 1: System Suitability Parameters for Daclatasvir and Its Impurities Note: The following data is representative and may vary based on the specific system and impurities.
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution |
| Impurity 1 | 3.5 | 0.45 | - |
| Impurity 2 | 5.8 | 0.75 | 5.2 |
| Daclatasvir | 7.7 | 1.00 | 4.8 |
| Impurity 3 | 9.2 | 1.19 | 3.9 |
| Impurity 4 | 10.5 | 1.36 | 3.1 |
| Impurity 5 | 11.8 | 1.53 | 2.8 |
(Data adapted from a representative UPLC method for impurity profiling)[9]
Table 2: Summary of Method Validation Data The method was validated according to ICH guidelines for parameters including linearity, limit of detection (LOD), and limit of quantification (LOQ).[4][5]
| Parameter | Result |
| Linearity Range | 0.6 - 60 µg/mL[10] |
| Correlation Coefficient (r²) | > 0.9999[10] |
| Limit of Detection (LOD) | 0.08 µg/mL[10] |
| Limit of Quantification (LOQ) | 0.28 µg/mL[10] |
Visualizations
The diagram below illustrates the general experimental workflow for the UPLC analysis of Daclatasvir and its impurities.
Caption: General workflow for the UPLC analysis of Daclatasvir impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Method Development and Force Degradation Study for Daclatasvir Using LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Method for the Characterization and Quantification of Daclatasvir Impurity C
AN-2025-12-08
Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.
Abstract: This application note presents a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of Impurity C in Daclatasvir drug substance. Daclatasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV).[1] Ensuring the purity of Daclatasvir is critical for its safety and efficacy, as impurities can compromise the drug's quality and potentially lead to adverse effects.[2] This method is designed to be stability-indicating and is suitable for routine quality control analysis and regulatory submissions.
Introduction
Daclatasvir is a first-in-class, potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A), a key protein involved in viral RNA replication and virion assembly.[3][4] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of pharmaceutical quality control to ensure patient safety and drug efficacy.[2] Daclatasvir Impurity C (CAS: 1256385-55-3) is a potential process-related impurity that may arise during synthesis.[5][6]
Advanced analytical techniques like LC-MS/MS are essential for the accurate identification and quantification of such impurities at trace levels.[2] This application note provides a detailed protocol for a robust LC-MS/MS method for the characterization of this compound.
Chemical Structures
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Daclatasvir | ![]() | C₄₀H₅₀N₈O₆ | 738.89[4] |
| Impurity C | ![]() | C₂₉H₃₂N₆O₃ | 512.61[6][7] |
Note: Placeholder images used. Actual chemical structures should be inserted.
The chemical name for Daclatasvir is methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate.[3] Impurity C is chemically identified as methyl ((S)-1-((S)-2-(5-(4'-(1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate.[7]
Experimental Workflow
The overall process for analyzing this compound involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: General workflow for this compound analysis.
LC-MS/MS Instrumentation and Conditions
A high-sensitivity tandem mass spectrometry system is recommended for this analysis.[1] The following parameters were optimized for the separation and detection of Daclatasvir and Impurity C.
Table 1: Optimized LC Parameters
| Parameter | Value |
| LC System | UPLC System (e.g., Waters Acquity, Shimadzu LC 20AD)[1][8] |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.7 µm)[9] |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid[1][9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[9] |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B) |
| Injection Volume | 2 µL[10] |
| Column Temp. | 40 °C |
| Run Time | 4.0 min |
Table 2: Optimized MS/MS Parameters
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ, Sciex 4000 QTrap)[1][10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[11] |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
Table 3: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Daclatasvir | 739.4 | 339.3 | 100 | 40 | 35 |
| 739.4 | 514.1 | 100 | 40 | 28 | |
| Impurity C | 513.6 | 339.3 | 100 | 35 | 30 |
| 513.6 | 284.1 | 100 | 35 | 45 |
Note: The precursor ion for Daclatasvir is [M+H]⁺. The m/z 740.50/514.10 transition has also been reported.[10] The product ion m/z 339.3 corresponds to a common fragment, while 514.1 represents another significant fragment.[9][12] For Impurity C, the precursor ion is [M+H]⁺, and product ions are proposed based on its structure.
Data and Results
The method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[10]
Table 4: Method Validation Summary
| Parameter | Daclatasvir | Impurity C |
| Linearity Range | 1 - 1000 ng/mL | 0.5 - 100 ng/mL |
| Correlation (r²) | > 0.999 | > 0.998 |
| LOD | 0.2 ng/mL | 0.1 ng/mL |
| LOQ | 0.6 ng/mL | 0.5 ng/mL |
| Precision (%RSD) | < 5% | < 8% |
| Accuracy (% Recovery) | 98.5 - 102.1% | 95.7 - 104.5% |
Note: The presented quantitative data serves as a benchmark for method performance.
Logical Diagram for Impurity Origin
This diagram illustrates the logical classification of pharmaceutical impurities and the likely origin of Impurity C.
Caption: Logical classification of pharmaceutical impurities.
Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Diluent Preparation: Prepare a diluent of 50:50 (v/v) acetonitrile and water.[10]
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh about 10 mg of Daclatasvir and Impurity C reference standards into separate 10 mL volumetric flasks.
-
Add approximately 7 mL of diluent to each flask and sonicate for 15 minutes to dissolve.
-
Allow the solutions to cool to room temperature and dilute to the mark with the diluent.
-
-
Working Standard Solution:
-
From the stock solutions, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.5 to 1000 ng/mL).
-
-
Sample Preparation (Bulk Drug):
-
Accurately weigh about 25 mg of the Daclatasvir drug substance into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 30 minutes to ensure complete dissolution.[13]
-
Cool to room temperature, dilute to the mark with diluent, and mix well. This yields a 1 mg/mL solution.
-
Further dilute this solution to a suitable concentration for analysis (e.g., 10 µg/mL) with the diluent.
-
Protocol 2: LC-MS/MS System Operation
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (10% B) for at least 20 minutes or until a stable baseline is achieved.
-
Sequence Setup:
-
Set up an analysis sequence in the instrument control software.
-
Include injections of a blank (diluent), the calibration standards, quality control (QC) samples, and the prepared test samples.
-
-
Initiate Analysis: Start the sequence. The system will automatically inject the samples and acquire data based on the parameters defined in Tables 1, 2, and 3.
-
Data Processing:
-
After the run is complete, use the processing software (e.g., MassLynx, Analyst) to integrate the chromatographic peaks for Daclatasvir and Impurity C in all injections.
-
Generate a calibration curve by plotting the peak area versus concentration for the standard solutions.
-
Determine the concentration of Impurity C in the test samples using the regression equation from the calibration curve.
-
Calculate the amount of Impurity C as a percentage relative to the Daclatasvir main peak.
-
Protocol 3: Forced Degradation (Optional - for Method Specificity)
To demonstrate the stability-indicating nature of the method, forced degradation studies can be performed.
-
Prepare a Daclatasvir solution (e.g., 1 mg/mL in diluent).
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 N HCl. Reflux at 60-80°C for 2-4 hours. Cool and neutralize with 0.1 N NaOH.[13]
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 N NaOH. Reflux at 60-80°C for 2-4 hours. Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix the drug solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Analysis: Dilute the stressed samples to a suitable concentration and analyze using the developed LC-MS/MS method to confirm that degradation peaks do not interfere with the quantification of Daclatasvir or Impurity C. Daclatasvir has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions.[14]
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. This compound | Drug Metabolite | Ambeed.com [ambeed.com]
- 3. Daclatasvir | C40H50N8O6 | CID 25154714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. kmpharma.in [kmpharma.in]
- 7. This compound | CAS No: 1256385-55-3 [aquigenbio.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method Development and Force Degradation Study for Daclatasvir Using LC-MS/MS | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals, daclatasvir, asunaprevir, and beclabuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
Application Note: Development of a Stability-Indicating Assay for Daclatvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) by inhibiting the NS5A protein, which is essential for viral replication.[1] To ensure the quality, safety, and efficacy of Daclatasvir in pharmaceutical formulations, a validated stability-indicating assay method (SIAM) is crucial. This method is designed to quantify the drug substance in the presence of its degradation products, which may form under various environmental conditions. This application note provides a comprehensive protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Daclatasvir, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Principle
The fundamental principle of a stability-indicating method is to develop an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[5] This is achieved by subjecting the drug substance to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[5][6] The developed chromatographic method must then be able to resolve the principal peak of Daclatasvir from all the peaks of the degradation products.
Materials and Reagents
-
Daclatasvir Dihydrochloride reference standard[1]
-
Ammonium Acetate (analytical grade)[1]
-
Dipotassium hydrogen orthophosphate (analytical grade)
-
Hydrochloric Acid (HCl), 0.1 N[9]
-
Sodium Hydroxide (NaOH), 0.1 N[9]
-
Hydrogen Peroxide (H₂O₂), 30%[1]
-
High-purity water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A variety of HPLC systems and conditions have been reported for the analysis of Daclatasvir. The following table summarizes a selection of validated methods. Researchers should select and optimize a method based on the available instrumentation and specific requirements of their study.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Waters Symmetry C18 (150 x 4.6 mm, 5 µm)[1] | Agilent Zorbax SB C18 (250 x 4.6 mm, 5 µm)[10] | Hypersil C18 (250 x 4.6 mm, 5 µm)[2][8] |
| Mobile Phase | Gradient elution with 10 mM Ammonium Acetate (pH 5.0) and Acetonitrile[1] | 9 mM Dipotassium hydrogen orthophosphate buffer (pH 4.0) : Acetonitrile (60:40, v/v)[10] | Acetonitrile : 0.05% OPA in water (50:50, v/v)[2][8] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[10] | 0.7 mL/min[2][8] |
| Detection Wavelength | 315 nm | Not Specified | 315 nm[2][8] |
| Column Temperature | Ambient | 40 °C[10] | 40 °C[2][8] |
| Injection Volume | 10 µL | 20 µL | 10 µL |
| Run Time | Not Specified | Not Specified | 10 min[2][8] |
Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of Daclatasvir reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[8]
Working Standard Solution (e.g., 100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
Sample Preparation (from Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20) to determine the average weight.[8]
-
Accurately weigh a portion of the powder equivalent to a specific amount of Daclatasvir (e.g., 10 mg) and transfer it to a 10 mL volumetric flask.[8]
-
Add a suitable volume of mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.[7][8]
-
Filter the solution through a 0.45 µm syringe filter before injection.[8]
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the analytical method.[5][9]
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on Daclatasvir.
Protocol for Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | To 1 mL of Daclatasvir stock solution, add 1 mL of 0.1 N HCl. Reflux the mixture at 60-80°C for a specified period (e.g., 4-72 hours). Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase.[1][9] |
| Base Hydrolysis | To 1 mL of Daclatasvir stock solution, add 1 mL of 0.1 N NaOH. Reflux the mixture at 60-80°C for a specified period (e.g., 4-72 hours). Cool, neutralize with 0.1 N HCl, and dilute with mobile phase.[1][9] |
| Oxidative Degradation | To 1 mL of Daclatasvir stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature or reflux at 60°C for a specified period (e.g., 6 hours). Dilute with mobile phase.[8] |
| Thermal Degradation | Expose the solid drug substance to dry heat (e.g., 100°C) for a specified period (e.g., 3 days).[1] A solution of the drug can also be refluxed in water.[1] |
| Photolytic Degradation | Expose a solution of Daclatasvir and the solid drug substance to UV and fluorescent light for a specified duration.[1] |
Summary of Daclatasvir Degradation Behavior: Daclatasvir has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2][8] It is relatively stable under neutral, thermal, and photolytic stress conditions.[1][2][8] The imidazole moiety of Daclatasvir is particularly prone to base-mediated autoxidation and photodegradation in solution.[11][12]
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1]
Workflow for Analytical Method Validation
Caption: Key parameters for the validation of an analytical method.
Validation Parameters and Acceptance Criteria:
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The Daclatasvir peak should be well-resolved from degradation product peaks and any excipient peaks (Peak purity should be > 990). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 10-50 µg/mL).[2][8] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery should be within 98-102%.[8] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (%RSD) should be ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1). |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | %RSD of results should be ≤ 2% after minor changes in parameters like mobile phase composition, pH, flow rate, and temperature. |
| System Suitability | To ensure that the chromatographic system is suitable for the intended analysis. | Parameters like theoretical plates, tailing factor, and %RSD of replicate injections should meet predefined criteria. |
Data Presentation
System Suitability Test Parameters for Daclatasvir:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Forced Degradation Study Results (Example):
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 N HCl (refluxed) | ~15% | 3 |
| 0.1 N NaOH (refluxed) | ~20% | 2 |
| 30% H₂O₂ (refluxed) | ~10% | >1 |
| Thermal (Solid) | No significant degradation | 0 |
| Photolytic (Solid & Solution) | No significant degradation | 0 |
Linearity Data for Daclatasvir:
| Concentration (µg/mL) | Peak Area |
| 10 | (Value) |
| 20 | (Value) |
| 30 | (Value) |
| 40 | (Value) |
| 50 | (Value) |
| Correlation Coefficient (r²) | ≥ 0.999 |
Conclusion
The development of a robust and validated stability-indicating assay method is paramount for the quality control of Daclatasvir in bulk and pharmaceutical dosage forms. The protocols and data presented in this application note provide a comprehensive framework for researchers and scientists to establish a suitable HPLC method. By following the principles of forced degradation and method validation as per ICH guidelines, a reliable method can be developed to ensure the identity, strength, quality, and purity of Daclatasvir throughout its shelf life.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. zenodo.org [zenodo.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. RP-HPLC method for daclatasvir: development, validation, stress study. [wisdomlib.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. dirjournal.org [dirjournal.org]
- 9. benchchem.com [benchchem.com]
- 10. fortunejournals.com [fortunejournals.com]
- 11. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Synthesis of Daclatasvir Impurity C: Application Notes and Protocols for Reference Standard Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daclatasvir is a potent direct-acting antiviral agent used in the treatment of Hepatitis C virus (HCV) infection. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy.[1] Daclatasvir Impurity C is a known process-related impurity that can arise during the synthesis of Daclatasvir. The availability of a well-characterized reference standard for Impurity C is essential for the development and validation of analytical methods to monitor and control its presence in the final drug substance.[2]
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of a this compound reference standard.
Plausible Synthetic Pathway
The synthesis of this compound can be approached by modifying the general synthetic route of Daclatasvir. The key difference in the structure of Impurity C is the absence of one of the L-valine-derived side chains. A plausible synthetic strategy involves the controlled coupling of the core biphenyl-diimidazole scaffold with only one equivalent of the protected L-valine derivative.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocols
Synthesis of this compound
This protocol outlines a potential multi-step synthesis of this compound.
Step 1: Synthesis of the Biphenyl-diimidazole Scaffold
-
Bromination of 4,4'-Diacetylbiphenyl: 4,4'-Diacetylbiphenyl is brominated to yield 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(2-bromoethan-1-one). This reaction is typically carried out using a brominating agent such as bromine in a suitable solvent.
-
Reaction with N-protected L-proline and Cyclization: The resulting bromo intermediate is reacted with an N-protected L-proline, followed by cyclization with a source of ammonia (e.g., ammonium acetate) to form the core biphenyl-diimidazole scaffold.
Step 2: Controlled Coupling Reaction
-
Mono-coupling: The biphenyl-diimidazole scaffold is reacted with one equivalent of an appropriate N-protected L-valine derivative in the presence of a suitable coupling agent (e-g., HATU, HOBt/EDCI). The reaction is performed under controlled conditions (e.g., low temperature, slow addition of the valine derivative) to favor mono-substitution.
-
Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for maximizing the yield of the mono-coupled product.
Step 3: Deprotection
-
Removal of Protecting Groups: The protecting groups on the L-valine and L-proline moieties are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield the final this compound.
Step 4: Purification
-
Chromatographic Purification: The crude product is purified using column chromatography on silica gel or by preparative HPLC to isolate this compound with high purity.
Experimental Workflow for Synthesis and Purification
Caption: Experimental workflow for the synthesis and purification of this compound.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of the this compound reference standard.
Table 1: Synthesis and Purification Data
| Parameter | Expected Value |
| Overall Yield | 15-25% |
| Purity (by HPLC) | > 99.0% |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMSO |
Table 2: Analytical Characterization Data
| Analytical Technique | Expected Results |
| ¹H NMR | Spectrum consistent with the proposed structure of this compound. |
| ¹³C NMR | Spectrum consistent with the proposed structure of this compound. |
| Mass Spectrometry (MS) | [M+H]⁺ ion corresponding to the molecular weight of this compound (C₂₉H₃₂N₆O₃, MW: 512.61). |
| HPLC-UV | Single major peak with a purity of > 99.0% at a specified wavelength. |
| Elemental Analysis | %C, %H, %N values within ±0.4% of the theoretical values. |
Analytical Characterization and Quality Control
The identity and purity of the synthesized this compound reference standard must be rigorously confirmed using a combination of analytical techniques.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): An isocratic or gradient HPLC method is used to determine the purity of the synthesized compound. A suitable column (e.g., C18) and mobile phase composition are selected to achieve good separation from any starting materials, by-products, or other impurities.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to confirm the molecular weight of the synthesized impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate and confirm the chemical structure of this compound.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Analytical Workflow for Characterization
Caption: Analytical workflow for the characterization of the this compound reference standard.
Conclusion
The synthesis and proper characterization of a high-purity this compound reference standard are crucial for the quality control of Daclatasvir API. The protocols and workflows described in this document provide a comprehensive guide for researchers and scientists involved in the development and manufacturing of this important antiviral drug. Adherence to these methodologies will ensure the availability of a reliable reference standard for accurate impurity profiling and regulatory compliance.
References
Application Notes and Protocols for Forced Degradation Studies of Daclatasvir
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) by inhibiting the NS5A protein, which is essential for viral replication and virion assembly. To ensure the stability, efficacy, and safety of a drug product, it is crucial to understand its degradation profile. Forced degradation studies, or stress testing, are a vital component of the drug development process as stipulated by the International Council for Harmonisation (ICH) guidelines. These studies help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.
This document provides a detailed protocol for conducting forced degradation studies on Daclatasvir, covering various stress conditions including hydrolysis (acidic, alkaline, and neutral), oxidation, heat, and photolysis.
Stability Profile of Daclatasvir
Forced degradation studies have demonstrated that Daclatasvir is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1] The carbamate and imidazole moieties within the Daclatasvir structure are particularly prone to degradation.[1] In contrast, the drug has shown considerable stability under neutral, thermal, and photolytic stress conditions.[1] The solid form of Daclatasvir is generally considered to be stable.[1]
Experimental Protocols
The following protocols outline the methodology for subjecting Daclatasvir to various stress conditions. The subsequent analysis is typically performed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method.
Materials and Reagents
-
Daclatasvir Dihydrochloride Reference Standard
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
HPLC grade water
-
Analytical grade buffers (e.g., ammonium acetate, o-phosphoric acid)
Preparation of Stock Solution
Prepare a stock solution of Daclatasvir in a suitable solvent, such as a mixture of acetonitrile and water (50:50 v/v) or methanol, to achieve a concentration of approximately 1000 µg/mL.[1]
Forced Degradation Procedures
For each condition, a sample of the stock solution is treated as described below. A control sample (unstressed stock solution, diluted to the same final concentration) should be analyzed alongside the stressed samples.
-
Transfer 1 mL of the Daclatasvir stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 0.1 N HCl.[2]
-
Reflux the mixture at 60°C for 4 hours.[2]
-
Cool the solution to room temperature.
-
Neutralize the solution with an equivalent volume and concentration of 0.1 N NaOH.
-
Dilute to the final volume with the mobile phase or a suitable diluent.
-
Inject into the chromatographic system.
-
Transfer 1 mL of the Daclatasvir stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 0.1 N NaOH.[2]
-
Reflux the mixture at 60°C for 4 hours.[2]
-
Cool the solution to room temperature.
-
Neutralize the solution with an equivalent volume and concentration of 0.1 N HCl.
-
Dilute to the final volume with the mobile phase or a suitable diluent.
-
Inject into the chromatographic system.
-
Transfer a specific volume of the Daclatasvir stock solution to a flask and add an equal volume of purified water.
-
Reflux the mixture at 80°C for 72 hours.
-
Cool the solution to room temperature.
-
Dilute to the appropriate concentration with the mobile phase or a suitable diluent.
-
Inject into the chromatographic system.
-
Transfer 1 mL of the Daclatasvir stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 30% H₂O₂.[2]
-
Reflux the mixture at 60°C for 6 hours.[2]
-
Cool the solution to room temperature.
-
Dilute to the final volume with the mobile phase or a suitable diluent.
-
Inject into the chromatographic system.
-
Place a known quantity of solid Daclatasvir powder in a hot air oven.
-
Maintain the temperature at 100°C for 3 days.
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample in a suitable diluent to achieve the target concentration for analysis.
-
Inject into the chromatographic system.
-
Expose a thin layer of solid Daclatasvir powder in a petri dish to direct sunlight for 10 days.[2]
-
Alternatively, expose both solid and solution samples of Daclatasvir to fluorescent and UV light as per ICH Q1B guidelines.
-
Prepare a solution of the photo-stressed solid sample in a suitable diluent to the target concentration.
-
Inject both the solid-stressed and solution-stressed samples into the chromatographic system.
Analytical Methodology
A stability-indicating analytical method is required to separate the degradation products from the parent Daclatasvir peak. RP-HPLC with UV detection is commonly employed.
Example HPLC Method
-
Column: Hypersil C18 (250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.05% o-phosphoric acid in water.[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Detection Wavelength: 315 nm.[3]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 10-20 µL.
Identification of Degradants
The characterization of degradation products is typically achieved by using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]
Data Presentation
The results of the forced degradation studies should be summarized to show the extent of degradation and the profile of the degradation products.
Summary of Forced Degradation Results
| Stress Condition | Reagent/Method | Temperature | Duration | % Degradation | No. of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 4 hours | Significant Degradation Observed | 3 |
| Alkaline Hydrolysis | 0.1 N NaOH | 60°C | 4 hours | Significant Degradation Observed | 2 |
| Neutral Hydrolysis | Water | 80°C | 72 hours | Stable | 0 |
| Oxidative | 30% H₂O₂ | 60°C | 6 hours | Significant Degradation Observed | 1 |
| Thermal (Solid) | Dry Heat | 100°C | 3 days | Stable | 0 |
| Photolytic | Sunlight/UV | Ambient | 10 days | Stable | 0 |
Note: Specific degradation percentages are dependent on the exact experimental conditions and analytical method used. The term "Significant Degradation Observed" indicates that degradation was reported in cited studies, but a precise percentage was not specified.[2][3] Some studies have reported Daclatasvir to be stable under neutral and photolytic conditions.[3]
Major Degradation Product Fragments (m/z) Identified by LC-MS/MS
| Stress Condition | Observed m/z of Degradant Fragments |
| Acidic | 339.1, 561.2 |
| Alkaline | 294.1, 339.1, 505.2, 527.2 |
| Oxidative | 301.1, 339.1 |
Source: Nimje, D. G., & Deodhar, M. N. (2022). Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets. Turkish Journal of Pharmaceutical Sciences, 19(4), 434–442.[3]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the forced degradation study of Daclatasvir.
Daclatasvir Degradation Susceptibility
Caption: Daclatasvir's stability profile under various stress conditions.
References
Application Note: Isolation and Purification of Daclatasvir Impurity C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daclatasvir is a potent direct-acting antiviral medication used in the treatment of chronic hepatitis C virus (HCV) infection.[1] As with all active pharmaceutical ingredients (APIs), the control of impurities is a critical aspect of ensuring drug safety and efficacy.[2] Daclatasvir Impurity C, identified by CAS number 1256385-53-3, is a known process-related impurity or degradation product of Daclatasvir.[3] Its chemical name is Carbamic acid, N-[(1S)-1-[[(2S)-2-[5-[4′-(1H-imidazol-5-yl)[1,1′-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester.[3] The isolation and purification of this impurity are essential for its characterization, confirmation of its structure, and for use as a reference standard in analytical methods for routine quality control of Daclatasvir.[1]
This application note provides a detailed protocol for the isolation and purification of this compound from a mixture containing Daclatasvir and other related substances using preparative high-performance liquid chromatography (HPLC). The methodology is adapted from a validated analytical HPLC method for Daclatasvir impurity profiling.
Data Presentation
The following tables summarize the key parameters for the analytical and preparative HPLC methods, as well as the expected outcomes of the purification process.
Table 1: Analytical HPLC Method Parameters for Daclatasvir Impurity Profiling
| Parameter | Condition |
| Column | Waters ACQUITY BEH Phenyl (100 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.03 M Sodium Perchlorate with 0.002 M 1-Octanesulfonic Acid Sodium Salt (pH adjusted to 2.5 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 305 nm |
| Injection Volume | 1 µL |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Table 2: Preparative HPLC Method Parameters for Isolation of this compound
| Parameter | Condition |
| Column | C18 (250 x 21.2 mm, 5 µm) or equivalent preparative column |
| Mobile Phase A | 0.05% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 40 | |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 315 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Table 3: Expected Purification Performance
| Parameter | Expected Value |
| Sample Loading | 50-100 mg of crude mixture per injection |
| Purity of Isolated Impurity C | >98% (by analytical HPLC) |
| Recovery of Impurity C | >80% |
| Typical Retention Time of Impurity C | Dependent on the specific system, but will be relative to Daclatasvir |
Experimental Protocols
Preparation of Crude Sample Mixture
A crude mixture of Daclatasvir containing Impurity C can be obtained from a synthetic batch or through forced degradation studies. For forced degradation, a solution of Daclatasvir can be subjected to acidic, basic, or oxidative stress to generate impurities.[4][5]
Protocol for Acidic Forced Degradation:
-
Dissolve 1 g of Daclatasvir in a suitable organic solvent (e.g., acetonitrile).
-
Add 1N hydrochloric acid to the solution.
-
Heat the mixture at 60°C for 4-6 hours.
-
Monitor the degradation process using analytical HPLC.
-
Once a sufficient amount of Impurity C is formed, neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Evaporate the solvent to obtain the crude mixture.
Analytical HPLC Method for Impurity Profiling
Before proceeding with preparative HPLC, it is essential to analyze the crude mixture using a validated analytical HPLC method to determine the retention times and relative amounts of Daclatasvir and its impurities. The conditions outlined in Table 1 are recommended.
Preparative HPLC for Isolation and Purification
The following protocol is for the isolation of this compound using the preparative HPLC system and conditions detailed in Table 2.
Protocol:
-
Sample Preparation: Dissolve the crude mixture in the diluent (Water:Acetonitrile, 50:50, v/v) to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (30% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.
-
Chromatographic Separation: Run the gradient program as specified in Table 2.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the elution of the Impurity C peak and stop collecting after the peak has fully eluted. Use a fraction collector for automated collection based on time or detector signal.
-
Repeat Injections: Repeat the injection and fraction collection process until all of the crude sample has been processed. Pool the fractions containing Impurity C.
Post-Purification Processing
Protocol:
-
Purity Analysis: Analyze an aliquot of the pooled fractions using the analytical HPLC method (Table 1) to confirm the purity of the isolated Impurity C.
-
Solvent Evaporation: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator under reduced pressure and at a temperature not exceeding 40°C.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid powder.
-
Characterization: The structure and identity of the purified impurity should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Decision-making process for optimizing the purification of this compound.
References
- 1. Daclatasvir Impurities | SynZeal [synzeal.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC-UV and TLC-Densitometry Methods for Simultaneous Determination of Sofosbuvir and Daclatasvir: Application to Darvoni® Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Sample Preparation in Daclatasvir Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daclatasvir is a potent direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection.[1] Ensuring the purity of Daclatasvir is critical for its safety and efficacy, as impurities can compromise the drug's quality and potentially lead to adverse effects.[1] Impurities in the active pharmaceutical ingredient (API) and finished drug products can originate from the manufacturing process, degradation of the drug substance, or interactions with excipients.[2] Therefore, robust and reliable analytical methods are essential for the accurate identification and quantification of these impurities.
Meticulous sample preparation is the foundational step for achieving accurate and reproducible results in impurity analysis. This document provides detailed application notes and standardized protocols for the sample preparation of Daclatasvir for impurity analysis using various analytical techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
General Workflow for Daclatasvir Impurity Analysis
The overall process for analyzing impurities in Daclatasvir involves a series of sequential steps, from initial sample handling to the final chromatographic analysis and data interpretation. The general workflow is illustrated below.
Caption: General workflow for Daclatasvir impurity analysis.
Experimental Protocols
This section provides detailed methodologies for the preparation of standard solutions, sample solutions from bulk drug substance and tablet formulations, and samples for forced degradation studies.
Protocol 1: Preparation of Standard Solutions
Objective: To prepare accurate standard solutions of Daclatasvir for calibration and quantification.
Materials:
-
Daclatasvir reference standard
-
Diluent: Acetonitrile and water (50:50 v/v)[4]
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Analytical balance
-
Sonicator
Procedure:
-
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 50 mg of Daclatasvir reference standard and transfer it into a 100 mL volumetric flask.[3]
-
Add approximately 60 mL of the diluent.[3]
-
Sonicate for 30 minutes to ensure complete dissolution.[2][3]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
-
-
Standard Working Solution (e.g., 2.5 µg/mL):
-
Pipette an appropriate volume of the Standard Stock Solution into a volumetric flask. For instance, to prepare a 2.5 µg/mL solution from a 500 µg/mL stock, pipette 0.5 mL into a 100 mL volumetric flask.[2][3]
-
Dilute to the final volume with the chosen diluent.[2]
-
Mix thoroughly before injection into the chromatography system.
-
Protocol 2: Preparation of Sample Solutions from Tablets
Objective: To extract Daclatasvir and its impurities from a tablet formulation for analysis.
Materials:
-
Daclatasvir tablets
-
Mortar and pestle
-
Diluent: Acetonitrile and water (50:50 v/v)[4]
-
Volumetric flasks (100 mL)
-
Analytical balance
-
Sonicator
Procedure:
-
Weigh and finely powder no fewer than 20 Daclatasvir tablets to obtain a homogenous mixture.[2][5]
-
Accurately weigh a portion of the tablet powder equivalent to 50 mg of Daclatasvir.[2][3]
-
Sonicate the flask for 30 minutes to facilitate the extraction of the drug.[2][3]
-
Allow the solution to cool to room temperature.[3]
-
Filter the solution through a 0.22 µm PVDF filter before injection.[3]
Protocol 3: Sample Preparation for Forced Degradation Studies
Objective: To generate potential degradation products and assess the stability-indicating nature of the analytical method.
Materials:
-
Daclatasvir stock solution (prepared as in Protocol 1)
-
Hydrochloric acid (0.1 N)[2]
-
Sodium hydroxide (0.1 N)[2]
-
Hydrogen peroxide (30%)[4]
-
Hot air oven
-
UV light source
-
pH meter
Procedure:
The general workflow for forced degradation studies is depicted below.
Caption: Workflow for forced degradation studies of Daclatasvir.
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N HCl.[2]
-
Reflux the solution at 60-80°C for 2-4 hours.[2]
-
Cool the solution to room temperature.[2]
-
Neutralize with an appropriate volume of 0.1 N NaOH.[2]
-
Dilute to a final concentration suitable for analysis (e.g., 500 µg/mL) with the diluent.[2]
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.
-
Reflux the solution at 60-80°C for 2-4 hours.
-
Cool the solution to room temperature.
-
Neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute to a final concentration suitable for analysis with the diluent.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose the solid drug to 100°C for 72 hours.[4]
-
After exposure, prepare a sample solution by dissolving the solid in the diluent to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the drug to UV light (254 nm) and fluorescent light.[4]
-
After exposure, dilute the sample to a suitable concentration for analysis.
-
Data Presentation
The following tables summarize quantitative data from various studies on Daclatasvir impurity analysis, highlighting the performance of the analytical methods following the described sample preparation techniques.
Table 1: Method Validation Parameters for Daclatasvir Impurity Analysis by UPLC
| Parameter | Result | Reference |
| Linearity Range | 0.05 - 3.75 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| LOD | 0.02 µg/mL | [3] |
| LOQ | 0.05 µg/mL | [3] |
| Precision (%RSD) | < 2.0 | [3] |
| Accuracy (% Recovery) | 98.0 - 102.0 | [3] |
Table 2: Method Validation Parameters for Daclatasvir Analysis by HPLC
| Parameter | Result | Reference |
| Linearity Range | 10 - 50 µg/mL | [6][7] |
| Correlation Coefficient (r²) | 0.9998 | [6][7] |
| Precision (%RSD) | < 2.0 | [8] |
| Accuracy (% Recovery) | 99.43 - 100.54% | [8] |
Table 3: Forced Degradation Results for Daclatasvir
| Stress Condition | Degradation Observed | Reference |
| Acid Hydrolysis (0.1 N HCl) | Significant Degradation | [9] |
| Base Hydrolysis (0.1 N NaOH) | Significant Degradation | [9] |
| Oxidative (30% H₂O₂) | Significant Degradation | [9] |
| Thermal (100°C) | Stable | [4] |
| Photolytic (UV/Visible Light) | Stable | [9] |
Conclusion
The sample preparation techniques detailed in these application notes and protocols are crucial for the accurate and reliable analysis of impurities in Daclatasvir. The choice of a specific protocol will depend on the sample matrix (bulk drug or tablet) and the analytical objective (routine impurity profiling or stability studies). Adherence to these well-established procedures, combined with robust analytical instrumentation, will ensure the generation of high-quality data that meets regulatory requirements and ultimately contributes to patient safety.
References
- 1. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dirjournal.org [dirjournal.org]
- 8. iajps.com [iajps.com]
- 9. turkjps.org [turkjps.org]
Troubleshooting & Optimization
Technical Support Center: Resolving Peak Co-elution in Daclatasvir HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Daclatasvir. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during chromatographic analysis, with a specific focus on the co-elution of peaks.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in the HPLC analysis of Daclatasvir?
A1: Peak co-elution, where two or more compounds elute from the HPLC column at or near the same time, can be caused by several factors in Daclatasvir analysis. The most common causes include:
-
Inadequate Mobile Phase Composition: The polarity or pH of the mobile phase may not be optimal to achieve differential partitioning of Daclatasvir and its closely related impurities or degradation products between the mobile and stationary phases.[1]
-
Inappropriate Stationary Phase: The choice of HPLC column chemistry (e.g., C18, C8, Phenyl-Hexyl) and its physical properties (particle size, pore size) may not provide sufficient selectivity for the separation of Daclatasvir from co-eluting species.[1]
-
Suboptimal Gradient Program: A poorly optimized gradient elution profile may not provide enough resolving power to separate closely eluting peaks.[1]
-
Temperature Fluctuations: Inconsistent column temperatures can lead to shifts in retention times and negatively impact peak resolution.[1]
-
High Flow Rate: An excessively high flow rate can reduce the interaction time of the analytes with the stationary phase, leading to decreased resolution.[1][2]
Q2: My chromatogram shows a shoulder on the main Daclatasvir peak. What does this indicate and how can I resolve it?
A2: A shoulder on the main Daclatasvir peak is a classic sign of a co-eluting impurity.[1][3] This indicates that another compound is eluting very close to Daclatasvir. To confirm and resolve this, you can employ several strategies outlined in the troubleshooting guides below. Confirmation of co-elution can be achieved using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to check for peak purity.[3][4] If the UV spectra across the peak are not identical, it confirms the presence of more than one component.[3]
Q3: Can forced degradation studies help in identifying potential co-elution issues with Daclatasvir?
A3: Yes, forced degradation studies are crucial for identifying potential co-eluting degradation products. By subjecting Daclatasvir to stress conditions such as acid, base, oxidation, heat, and light, you can generate its potential degradation products.[2][5] Analyzing these stressed samples by HPLC helps in developing a stability-indicating method that can separate the active pharmaceutical ingredient (API) from any degradants that might otherwise co-elute with it under routine analysis.[2][6] Daclatasvir is known to degrade under acidic, basic, and oxidative conditions.[2]
Troubleshooting Guides
Guide 1: Resolving a Shoulder Peak on the Main Daclatasvir Peak
This guide provides a systematic approach to resolving a co-eluting peak that appears as a shoulder on the main Daclatasvir peak.
-
Decrease the Flow Rate: Reducing the flow rate increases the analysis time but allows for more interaction between the analytes and the stationary phase, which can improve resolution.
-
Modify the Mobile Phase Composition:
-
Adjusting the Organic Modifier Ratio: Altering the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact selectivity.[8]
-
Procedure: If using a gradient, try making the gradient shallower. For isocratic methods, systematically decrease the percentage of the organic modifier in the mobile phase. For example, if the mobile phase is 60:40 acetonitrile:buffer, try ratios of 58:42, 55:45, and so on.
-
Expected Outcome: Changes in the relative retention times of Daclatasvir and the impurity, potentially leading to improved separation.
-
-
Changing the Organic Modifier: Different organic solvents have different selectivities.
-
Procedure: If currently using acetonitrile, try substituting it with methanol, or use a ternary mixture of water, acetonitrile, and methanol.
-
Expected Outcome: Altered elution order or improved resolution due to different analyte-solvent interactions.
-
-
Adjusting the Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Daclatasvir and its impurities, thereby altering their retention behavior.
-
Procedure: Prepare mobile phases with slightly different pH values (e.g., ± 0.2-0.5 pH units from the original method). Ensure the chosen pH is within the stable range for the column. A study found that a pH of 3.0 or 3.1 was optimal for resolving Daclatasvir from a critical impurity pair.[9][10]
-
Expected Outcome: Significant changes in retention times and selectivity, which can resolve the co-elution.
-
-
-
Change the Stationary Phase Chemistry: If modifications to the mobile phase are unsuccessful, changing the column chemistry can provide the necessary change in selectivity.[8][11]
-
Procedure: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a Phenyl-Hexyl, C8, or a polar-embedded phase column.[1]
-
Expected Outcome: The different stationary phase will offer unique interactions with the analytes, likely leading to a different elution pattern and improved resolution.
-
-
Optimize the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect separation.
-
Procedure: Systematically vary the column temperature (e.g., in increments of 5 °C) within the column's operating range (e.g., 30-45 °C). One study found that increasing the column temperature to 45 °C at a pH of 3.0 resolved a critical peak pair.[9][10]
-
Expected Outcome: Changes in peak shape and selectivity that may enhance resolution.
-
Data Presentation
Table 1: Comparison of Reported HPLC Methods for Daclatasvir Analysis
| Parameter | Method 1[2] | Method 2[12] | Method 3[13] | Method 4[14] |
| Column | Hypersil C18 (250 x 4.6 mm, 5 µm) | Denali C8 (250 x 4.6 mm, 5 µm) | Agilent Zorbax SB C18 (250 x 4.6 mm, 5 µm) | Thermohypersil BDS-C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.05% o-phosphoric acid (50:50 v/v) | 0.01N KH2PO4: Acetonitrile (50:50 v/v) | Acetonitrile: 0.05 M phosphate buffer (pH 4.0) (40:60 v/v) | Methanol and mixed phosphate buffer (pH 7.5) |
| Elution Mode | Isocratic | Isocratic | Isocratic | Gradient |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection | 315 nm | 304 nm | 265 nm | 315 nm |
| Column Temp. | 40 °C | Ambient | 40 °C | Not Specified |
| Retention Time | 3.76 min | 2.28 min | 7.3 min | 14.7 min |
Mandatory Visualization
Caption: A logical workflow for troubleshooting peak co-elution in HPLC analysis.
Caption: A decision tree for modifying the mobile phase to resolve co-eluting peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. youtube.com [youtube.com]
- 5. RP-HPLC method for daclatasvir: development, validation, stress study. [wisdomlib.org]
- 6. dirjournal.org [dirjournal.org]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. chromtech.com [chromtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of a liquid chromatography method for the analysis of related substances in daclatasvir tablets using design of experiments integrated with the steepest ascent method and Monte Carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. RP-HPLC Method for Estimation of Daclatasvir in Bulk and Tablet Dosage Form | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 13. fortunejournals.com [fortunejournals.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Daclatasvir Impurity C Separation
Welcome to the technical support center for the analysis of Daclatasvir and its impurities. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and FAQs to assist in optimizing the mobile phase for the separation of Daclatasvir Impurity C.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC/UPLC analysis of Daclatasvir and its impurities, with a focus on resolving challenges related to the separation of Impurity C.
Q1: What are the common causes of poor separation or co-elution between Daclatasvir and Impurity C?
A1: Co-elution, where two or more compounds elute from the column at the same time, is a common challenge in impurity analysis.[1] The primary causes for poor separation of Daclatasvir and Impurity C include:
-
Inadequate Mobile Phase Composition: The polarity or pH of the mobile phase may not be optimal to differentiate between the two closely related compounds.[1]
-
Inappropriate Stationary Phase: The choice of HPLC column (e.g., C18, C8, Phenyl) may not provide sufficient selectivity for the separation.[1]
-
Suboptimal Gradient Program: An unoptimized gradient elution may not provide the necessary resolving power for closely eluting peaks.[1]
-
High Flow Rate: A flow rate that is too high can reduce the interaction time of the analytes with the stationary phase, leading to decreased resolution.[1]
Q2: My chromatogram shows a shoulder on the main Daclatasvir peak, suggesting co-elution with Impurity C. How can I improve the resolution?
A2: A shoulder on a peak is a classic sign of co-elution.[1] To resolve this, consider the following troubleshooting steps:
-
Adjust Mobile Phase pH: The ionization state of both Daclatasvir and Impurity C can be influenced by the mobile phase pH. A slight adjustment in pH can alter their retention times and improve separation. For instance, a mobile phase with a pH of 3.1 has been used for optimal separation in some Daclatasvir analyses.[1]
-
Modify the Organic Modifier Ratio: Altering the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact selectivity. A systematic approach of varying the organic content is recommended.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent properties.[1]
-
Introduce an Ion-Pair Reagent: For ionizable compounds, adding an ion-pair reagent to the mobile phase can enhance resolution.
Q3: I am observing peak tailing for the Daclatasvir or Impurity C peak. What could be the cause and how can I fix it?
A3: Peak tailing can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analytes and active sites on the column packing material (e.g., residual silanols) can cause tailing. Using a lower pH mobile phase or a column specifically designed to reduce these interactions can help.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.
-
Column Contamination or Void: A contaminated guard or analytical column, or a void at the column inlet, can lead to poor peak shape. Flushing the column or replacing the guard column may resolve the issue.
Q4: My retention times are shifting from one run to the next. What should I investigate?
A4: Retention time variability can be caused by:
-
Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run.
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times. Using a column oven is crucial for maintaining a stable temperature.[1]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.
-
Pump Issues: Fluctuations in pump pressure can affect the flow rate and lead to retention time shifts.
Experimental Protocols & Data
This section provides detailed methodologies from established HPLC and UPLC methods for the separation of Daclatasvir and its impurities, along with a summary of quantitative data for easy comparison.
Table 1: Comparison of Reported HPLC/UPLC Methods for Daclatasvir Analysis
| Parameter | Method 1 (UPLC)[2] | Method 2 (HPLC)[3] | Method 3 (HPLC) |
| Column | Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7-μm) | Hypersil C18 (150 mm x 4.6 mm, 5 µm) | Denali C8 (250mm*4.6mm 5µ)[4] |
| Mobile Phase A | 0.03 M sodium perchlorate with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer) | 0.05% Orthophosphoric Acid in Water | 0.01N KH2PO4[4] |
| Mobile Phase B | 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer) with acetonitrile (20:80% v/v) | Acetonitrile | Acetonitrile[4] |
| Elution Mode | Gradient | Isocratic (50:50, v/v) | Isocratic (50:50, v/v)[4] |
| Flow Rate | 0.4 mL/min | 0.7 mL/min | 1.0 ml/m[4] |
| Column Temp. | Not Specified | 40°C | Ambient[4] |
| Detection | 305 nm | 315 nm | 304 nm[4] |
| Run Time | 15 min | 10 minutes | Not Specified |
Detailed Experimental Protocol (Based on Method 1 - UPLC)
This protocol is adapted from a stability-indicating UPLC method for the determination of Daclatasvir and its impurities.[2]
1. Materials and Reagents:
-
Daclatasvir reference standard and impurity standards (including Impurity C)
-
Sodium perchlorate monohydrate (AR grade)
-
1-octanesulfonic acid sodium salt (AR grade)
-
Perchloric acid (AR grade)
-
Acetonitrile (HPLC grade)
-
Milli-Q water
2. Chromatographic Conditions:
-
Instrument: UPLC system with a PDA detector.
-
Column: Waters ACQUITY BEH phenyl, 100 x 2.1 mm, 1.7-μm.
-
Mobile Phase A: 0.03 M sodium perchlorate with 0.002 M of 1-octanesulfonic acid sodium salt in water, with pH adjusted to 2.5 with perchloric acid.
-
Mobile Phase B: A mixture of 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer) and acetonitrile in a 20:80 v/v ratio.
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 305 nm.
-
Injection Volume: 1 µL.
-
Run Time: 15 minutes.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.01 70 30 2.00 70 30 8.00 30 70 12.00 30 70 12.50 70 30 | 15.00 | 70 | 30 |
3. Standard and Sample Preparation:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).
-
Standard Stock Solution: Accurately weigh and dissolve the Daclatasvir reference standard in the diluent to obtain a known concentration.
-
Impurity Stock Solution: Prepare a stock solution containing this compound and other relevant impurities in the diluent.
-
Working Standard Solution: Dilute the stock solutions with the diluent to the desired concentration for analysis.
-
Sample Preparation: Prepare the sample solution by dissolving the drug product in the diluent to achieve a target concentration of Daclatasvir.
Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing the separation of Daclatasvir and its impurities.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Caption: General experimental workflow for HPLC/UPLC analysis.
References
Technical Support Center: Troubleshooting Peak Tailing in the Analysis of Daclatasvir and its Impurities
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Daclatasvir and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, exhibiting a "tail" that extends from the peak apex towards the end of the chromatogram.[1][2] This distortion from the ideal symmetrical Gaussian shape can compromise the accuracy and reproducibility of quantitative analysis and resolution.[3]
Q2: Why is peak tailing a problem when analyzing Daclatasvir and its impurities?
A2: Peak tailing is problematic because it can lead to inaccurate peak integration, which affects the precise quantification of Daclatasvir and its impurities.[4] It can also obscure smaller impurity peaks that may be co-eluting with the tail of the main Daclatasvir peak, leading to underestimation of impurity levels.[5]
Q3: What are the primary causes of peak tailing for a basic compound like Daclatasvir?
A3: For basic compounds such as Daclatasvir, a common cause of peak tailing is secondary interactions between the analyte and acidic residual silanol groups on the surface of silica-based HPLC columns.[6][7] Other causes can include using a mobile phase with a pH too close to the analyte's pKa, column overload, extra-column volume, and a blocked or contaminated column.[3][8]
Q4: What is considered an acceptable tailing factor?
A4: An ideal, symmetrical peak has a tailing factor of 1.0. A USP (United States Pharmacopeia) tailing factor between 0.9 and 1.2 is generally considered to indicate good peak symmetry.[3] Values exceeding 1.5 suggest significant peak tailing that requires troubleshooting.[3]
Q5: Can my sample preparation and injection solvent contribute to peak tailing?
A5: Yes, if the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[9][10] It is always recommended to dissolve the sample in the initial mobile phase composition whenever possible. Additionally, injecting too large a volume or too high a concentration of the sample can overload the column and lead to peak tailing.[2]
Troubleshooting Guide
Q1: I am observing significant peak tailing with the main Daclatasvir peak. What is the likely cause and how can I resolve it?
A1: Significant peak tailing for Daclatasvir is often due to its basic nature and interaction with the stationary phase. Here are the primary troubleshooting steps:
-
Secondary Silanol Interactions: Daclatasvir, being a basic compound, can interact with acidic residual silanol groups on the silica-based column packing, which is a common cause of tailing.[6][7]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimal, it can lead to undesirable interactions.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1]
-
Solution: Try reducing the injection volume or diluting the sample concentration.[2]
-
Q2: My chromatogram shows tailing for both Daclatasvir and its impurity peaks, accompanied by an increase in system backpressure. What should I investigate?
A2: This combination of symptoms often points to a physical problem with the column or system.
-
Column Contamination or Blockage: The inlet frit of the guard column or analytical column may be blocked by particulate matter from the sample or mobile phase.
-
Solution: First, try removing the guard column to see if the problem resolves. If so, replace the guard column. If the issue persists, you can try reverse flushing the analytical column with a strong solvent (if the column manufacturer permits it).[10] If these steps do not resolve the issue, the column may need to be replaced.
-
-
Column Void: A void can form at the head of the column due to sudden pressure shocks or operating outside the column's recommended pH range.
-
Solution: A column with a void typically needs to be replaced.
-
Q3: I've optimized my method, but some of the more basic impurities still show tailing. What else can I try?
A3: If specific basic impurities are tailing, you may need to further refine your method to address these specific analyte-column interactions.
-
Mobile Phase Additives: Small concentrations of a basic compound can be added to the mobile phase to compete with the analytes for active silanol sites.
-
Solution: Consider adding a silanol suppressor like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase.[11]
-
-
Alternative Stationary Phase: A standard C18 column may not be the optimal choice for highly basic compounds.
-
Solution: Switching to a column with a different stationary phase, such as a Phenyl-Hexyl column, might offer different selectivity and improved peak shape.[7]
-
-
Extra-Column Effects: Peak tailing can also be caused by issues outside of the column.[3]
Data Presentation
The following table summarizes typical HPLC parameters that can be used as a starting point for the analysis of Daclatasvir and its impurities.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm), end-capped |
| Mobile Phase A | Phosphate buffer (e.g., 10 mM), pH adjusted to 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized to resolve all impurities (e.g., starting with a lower percentage of B and increasing) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection Wavelength | 305 nm or 312 nm[12][13] |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) or similar |
Experimental Protocols
Sample Preparation
A stock solution of Daclatasvir can be prepared by dissolving the standard in the sample diluent. Working solutions are then prepared by diluting the stock solution to the desired concentration for analysis.
Forced Degradation Studies
To ensure the method is stability-indicating, Daclatasvir can be subjected to stress conditions to generate degradation products.[14] Typical conditions include:
-
Thermal Degradation: Exposing the solid drug to 105°C for 24 hours[14]
-
Photolytic Degradation: Exposing the drug solution to UV and visible light[14]
Visualizations
The following diagrams illustrate key concepts in troubleshooting peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Caption: Analyte interactions with the stationary phase.
References
- 1. uhplcs.com [uhplcs.com]
- 2. mastelf.com [mastelf.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. support.waters.com [support.waters.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. uhplcs.com [uhplcs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Daclatasvir Impurity Analysis
Welcome to the technical support center for the analysis of Daclatasvir and its impurities. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and FAQs to address challenges encountered during the chromatographic separation of Daclatasvir and its related compounds, with a specific focus on resolving Daclatasvir from Impurity C.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC/UPLC analysis of Daclatasvir, particularly concerning the resolution of Impurity C.
Q1: What are the common causes for poor resolution between Daclatasvir and Impurity C?
A1: Poor resolution between Daclatasvir and a closely eluting substance like Impurity C is often due to one or more of the following factors:
-
Inappropriate Stationary Phase: The selectivity of the column chemistry may not be optimal for differentiating between the two compounds. C18 is a common starting point, but other phases may offer better selectivity.[1]
-
Suboptimal Mobile Phase Composition: The type of organic modifier (acetonitrile vs. methanol), the pH of the aqueous phase, and the buffer strength can all significantly impact selectivity and, therefore, resolution.[1][2]
-
Inadequate Method Parameters: Factors such as column temperature, flow rate, and gradient slope can all influence the separation.[2]
Q2: I'm seeing co-elution or a shoulder peak for Impurity C with the main Daclatasvir peak. What is the first step to improve separation?
A2: The first step is to systematically evaluate and adjust your mobile phase conditions, as this often yields the most significant changes in selectivity.[1]
-
Modify Mobile Phase pH: A slight adjustment in the pH of the aqueous portion of your mobile phase can alter the ionization state of Daclatasvir and/or Impurity C, which can lead to differential retention and improved resolution. Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of residual silanol groups on the column, potentially reducing peak tailing and improving peak shape.[1]
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or using a combination of the two.[1] The different solvent properties can alter the elution order and improve separation.
-
Adjust Buffer Concentration: The concentration of any buffer salts in your mobile phase can influence peak shape and retention. Experiment with slight variations in the buffer concentration.
Q3: I've tried adjusting the mobile phase with minimal success. What other chromatographic parameters can I change?
A3: If mobile phase optimization is insufficient, consider the following adjustments to your method:
-
Lower the Flow Rate: Decreasing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, though at the cost of longer run times.[2]
-
Adjust the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which in turn can alter selectivity. Try adjusting the column temperature in increments of 5°C (e.g., from 30°C to 35°C or 40°C).[3]
-
Modify the Gradient Profile: If you are using a gradient method, making the gradient shallower around the elution time of Daclatasvir and Impurity C can increase the separation between them.
Q4: Could my choice of column be the issue? What stationary phase is recommended for Daclatasvir and its impurities?
A4: Yes, the column chemistry is a critical factor. While C18 columns are widely used, they may not always provide the necessary selectivity for all impurities.[1] If you are struggling with resolution on a C18 column, consider a stationary phase with a different retention mechanism:
-
Phenyl-Hexyl or Phenyl Columns: These columns offer alternative selectivity due to pi-pi interactions, which can be beneficial for separating aromatic compounds like Daclatasvir and its impurities. A UPLC method utilizing a Waters ACQUITY BEH phenyl column has shown good separation for Daclatasvir and its related substances.[4][5]
-
C8 Columns: A C8 column is less retentive than a C18 and may provide a different elution profile that could resolve the co-eluting peaks.[1]
Data Presentation: Comparison of Published HPLC/UPLC Methods
The following tables summarize key parameters from published methods for the analysis of Daclatasvir and its impurities. This data can serve as a starting point for your method development and optimization.
Table 1: HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Hypersil C18 | Waters C8 | Inertsil-C18 ODS |
| Column Dimensions | 150 x 4.6 mm, 5 µm | Not Specified | Not Specified |
| Mobile Phase A | 0.05% o-phosphoric acid in water | Phosphate buffer (pH 2.5) | Acetonitrile |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Composition | 50:50 (v/v) | 25:75 (v/v) | 70:30 (v/v) |
| Flow Rate | 0.7 mL/min | Not Specified | 1.0 mL/min |
| Detection Wavelength | 315 nm | Not Specified | 230 nm |
| Column Temperature | 40°C | Not Specified | Not Specified |
| Reference | [3] | [3] | [6] |
Table 2: UPLC Method Parameters
| Parameter | Method 4 |
| Stationary Phase | Waters ACQUITY BEH Phenyl |
| Column Dimensions | 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.03 M Sodium Perchlorate with 0.002 M 1-octanesulfonic acid sodium salt (pH 2.5) |
| Mobile Phase B | 0.03 M Sodium Perchlorate with 0.02 M 1-octanesulfonic acid sodium salt (pH 2.5) with Acetonitrile (20:80 v/v) |
| Elution Mode | Gradient |
| Flow Rate | 0.4 mL/min |
| Detection Wavelength | 305 nm |
| Column Temperature | Not Specified |
| Reference | [4][5] |
Experimental Protocols
The following is a representative HPLC method that can be used as a starting point for the separation of Daclatasvir and its impurities. Optimization will likely be required to achieve the desired resolution for Impurity C.
Objective: To develop a stability-indicating RP-HPLC method for the separation of Daclatasvir from its process-related and degradation impurities.
Materials:
-
Daclatasvir reference standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Column: Hypersil C18 (150 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: A 50:50 (v/v) mixture of 0.05% orthophosphoric acid in water and acetonitrile.[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 315 nm.[3]
-
Injection Volume: 10 µL
-
Run Time: 10 minutes.[3]
Procedure:
-
Mobile Phase Preparation:
-
To prepare the 0.05% orthophosphoric acid solution, add 0.5 mL of orthophosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mix the 0.05% orthophosphoric acid solution with acetonitrile in a 50:50 (v/v) ratio.
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Daclatasvir reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Further dilute the stock solution with the mobile phase to obtain a working standard solution of a suitable concentration (e.g., 50 µg/mL).
-
-
Sample Preparation (for Tablet Dosage Form):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Daclatasvir and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the retention times and peak areas.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for troubleshooting and improving the resolution between Daclatasvir and Impurity C.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. RP-HPLC Method for Estimation of Daclatasvir in Bulk and Tablet Dosage Form | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
Technical Support Center: Method Robustness Testing for Daclatasvir Impurity Analysis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the robustness testing of analytical methods for Daclatasvir impurity analysis.
Frequently Asked Questions (FAQs)
Q1: What is method robustness testing and why is it crucial for Daclatasvir impurity analysis?
A1: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[1] It provides an indication of the method's reliability during normal usage.[1] For Daclatasvir impurity analysis, robustness testing is critical to ensure that the method will consistently and accurately quantify impurities across different laboratories, on different instruments, and with different analysts, meeting regulatory requirements from bodies like the FDA, EMA, and ICH.[2]
Q2: What are the key parameters to investigate in a robustness study for an HPLC method?
A2: Key parameters typically include variations in mobile phase composition (e.g., percentage of organic solvent), mobile phase pH, column temperature, flow rate, and detection wavelength.[1][2] Qualitative factors like different batches or manufacturers of columns and reagents can also be evaluated.[1]
Q3: What are the acceptance criteria for a robustness study?
A3: The primary acceptance criterion for robustness testing is that the system suitability requirements of the method must be met under all the varied conditions.[3][4] For example, the resolution between the main Daclatasvir peak and the closest eluting impurity should remain above a predefined limit (e.g., ≥ 2.0).[3][5] While there are no strict acceptance criteria for the assay results themselves during a robustness study, the variations should not lead to a failure in meeting the overall method's performance characteristics.[6][7]
Q4: What are the common impurities of Daclatasvir?
A4: Daclatasvir impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance.[8] These are often structurally similar compounds that result from side reactions or incomplete conversions during synthesis.[8] Forced degradation studies show Daclatasvir is susceptible to degradation under acidic, basic, and oxidative conditions.[9][10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the robustness testing of your HPLC method for Daclatasvir impurity analysis.
Q5: During robustness testing, I observed a significant shift in retention time when I varied the mobile phase composition. What should I do?
A5: Retention time shifts are expected when altering mobile phase composition.[12] The key is to ensure the shifts do not compromise the results.
-
Check System Suitability: Verify that the resolution between Daclatasvir and its critical impurity pairs still meets the acceptance criteria.
-
Identify Critical Peaks: Ensure that no peaks are shifting into regions where they co-elute with other impurities or the main analyte.
-
Document the Effect: Record the extent of the retention time shift. This information is valuable for defining the final, validated method parameters and understanding which variables have the most significant impact.
Q6: My chromatogram shows peak tailing for the Daclatasvir peak, especially when I adjust the mobile phase pH. How can I fix this?
A6: Peak tailing for a basic compound like Daclatasvir is often caused by secondary interactions with acidic silanol groups on the HPLC column's stationary phase.[13]
-
pH Control: Ensure the mobile phase pH is consistently controlled, ideally 2-3 pH units below the pKa of Daclatasvir's basic functional groups to ensure it is fully ionized and minimize silanol interactions.[13] A lower pH (e.g., 2.5-3.5) can suppress the ionization of the silanol groups themselves.[13]
-
Column Choice: Use a high-quality, end-capped C18 or C8 column. End-capping reduces the number of free silanol groups available for unwanted interactions.[13]
-
Sample Overload: Injecting too high a concentration of the sample can cause peak tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.[13]
Q7: The resolution between two critical impurities dropped below the acceptance criteria (e.g., Rs < 2.0) when the column temperature was increased. What are my options?
A7: A loss of resolution indicates that the change in temperature has negatively affected the selectivity of the separation.
-
Re-optimize the Method: This parameter variation has identified a weakness in the method. You may need to re-optimize the initial method conditions. Consider adjusting the gradient slope or the mobile phase composition to improve the separation of this critical pair.[14]
-
Tighten the Parameter Range: If re-optimization is not feasible, you must define a narrower acceptable range for the column temperature in the final method protocol. This ensures that routine variations will not lead to a loss of resolution.
-
Change Column Chemistry: If resolution issues persist, consider a column with a different stationary phase (e.g., Phenyl-Hexyl) that may offer different selectivity for the impurities .[13][14]
Q8: I'm seeing high system backpressure after changing the flow rate to the upper limit of my robustness test (e.g., 1.2 mL/min from a nominal 1.0 mL/min). Is this a problem?
A8: An increase in backpressure is expected with a higher flow rate.
-
Check System Limits: Ensure the observed pressure does not exceed the maximum operating pressure for the HPLC system or the column itself.
-
Look for Blockages: If the pressure is unexpectedly high or fluctuating, it could indicate a blockage. Check for particulates in your mobile phase, inspect filters, and consider flushing the system.[12]
-
Method Viability: If the pressure is consistently too high at the upper flow rate limit, this indicates that the method may not be robust enough to handle such variations. The final method should specify a narrower range for the flow rate.
Quantitative Data Summary
The following table summarizes typical parameters and their deliberate variations for a robustness study of an HPLC method for Daclatasvir impurity analysis. The nominal conditions are based on a common reversed-phase HPLC method.
| Parameter | Nominal Condition | Lower Variation | Upper Variation | Potential Impact on Analysis |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 | Retention Time, Peak Shape, Resolution, Column Stability |
| Organic Modifier (%) | 40% Acetonitrile | 38% | 42% | Retention Time, Resolution, Elution Order |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 | Retention Time, Resolution, Backpressure |
| Column Temperature (°C) | 30 | 28 | 32 | Retention Time, Resolution, Peak Shape, Backpressure |
| Wavelength (nm) | 315 | 313 | 317 | Peak Response, Sensitivity |
Experimental Protocols
Protocol: Robustness Study for Daclatasvir Impurity Analysis by RP-HPLC
1. Objective: To evaluate the robustness of the analytical method for the quantification of impurities in Daclatasvir by introducing small, deliberate changes to key chromatographic parameters.
2. Materials:
-
Daclatasvir reference standard and impurity standards.
-
Daclatasvir drug substance or product sample.
-
HPLC grade acetonitrile, water, and buffer components (e.g., potassium phosphate).
-
Acids/bases for pH adjustment (e.g., phosphoric acid).
-
Validated HPLC system with a UV or DAD detector.
-
C18 column (e.g., 150 x 4.6 mm, 5 µm).
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Daclatasvir and its known impurities. Dilute to a working concentration (e.g., corresponding to the impurity specification limit).[15]
-
Sample Solution: Accurately weigh and dissolve the Daclatasvir sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to achieve a final concentration (e.g., 1.0 mg/mL).[3][16]
4. Experimental Design:
-
Define the nominal chromatographic conditions (refer to the table above for an example).
-
Define the variations for each parameter to be tested (e.g., pH ± 0.2 units, Flow Rate ± 10%).[17][18]
-
The study can be performed by changing one variable at a time (OVAT) from the nominal conditions.[5]
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase under the nominal conditions.
-
Perform a system suitability test (SST) by injecting the standard solution. Verify that all SST parameters (e.g., resolution, tailing factor, theoretical plates) meet the pre-defined acceptance criteria.[3][4]
-
Inject the sample solution and record the chromatogram.
-
For each robustness variation:
-
Adjust the single parameter (e.g., change the flow rate to 0.9 mL/min).
-
Allow the system to equilibrate under the new condition.
-
Perform the system suitability test again.
-
Inject the sample solution.
-
Return the system to the nominal conditions and re-equilibrate before testing the next variable.
-
6. Data Analysis and Acceptance Criteria:
-
For each condition, evaluate the system suitability results. The SST must pass for the method to be considered robust for that parameter variation.[3][4]
-
Evaluate the impact on key chromatographic responses: retention time of Daclatasvir, resolution between critical pairs, and the peak tailing factor.
-
Document all results and conclude on the acceptable operational ranges for each parameter.
Visualizations
Caption: Workflow for conducting a method robustness study.
Caption: Troubleshooting logic for System Suitability Test (SST) failures.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pharmaguru.co [pharmaguru.co]
- 5. robustness test parameters – Pharma Validation [pharmavalidation.in]
- 6. biopharminternational.com [biopharminternational.com]
- 7. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 8. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]
- 9. Method Development and Force Degradation Study for Daclatasvir Using LC-MS/MS | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 18. researchgate.net [researchgate.net]
Column selection for challenging Daclatasvir impurity separations
Welcome to the technical support center for the analysis of Daclatasvir and its impurities. This resource provides troubleshooting guidance and detailed methodologies to assist researchers, scientists, and drug development professionals in resolving common challenges during HPLC analysis, particularly concerning column selection for challenging impurity separations.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases used for Daclatasvir impurity analysis?
A1: The most frequently reported stationary phase for the analysis of Daclatasvir and its impurities is C18 (Octadecyl Silane).[1] Its non-polar nature is well-suited for retaining the relatively non-polar Daclatasvir molecule and a wide range of its process-related and degradation impurities.[1] C8 columns have also been used successfully.[1] For specific challenges, other stationary phases like Phenyl-Hexyl or polar-embedded phases might offer alternative selectivity and better resolution.[1][2]
Q2: I am observing significant peak tailing with the main Daclatasvir peak. What is the likely cause and how can I resolve it?
A2: Peak tailing with basic compounds like Daclatasvir on silica-based columns is often caused by secondary interactions with acidic silanol groups on the stationary phase surface.[1] To resolve this, consider the following:
-
Use End-Capped Columns: Employ a high-quality, end-capped C18 or C8 column to minimize the number of free silanol groups.[1]
-
Mobile Phase pH Adjustment: Control the mobile phase pH with a buffer. Adjusting the pH to be at least 2 units below the pKa of Daclatasvir's basic functional groups can reduce these secondary interactions.[1] Operating at a lower pH (e.g., 2.5-3.5) can also suppress the ionization of silanol groups.[1]
-
Reduce Column Overload: Injecting an excessive amount of the sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[1]
Q3: Some of my known impurities are co-eluting. How can I improve the resolution?
A3: Co-elution of impurities can be addressed by modifying the chromatographic conditions to alter the selectivity of the separation.[1] Consider these strategies:
-
Change the Organic Modifier: If you are using acetonitrile, switching to methanol (or using a combination) can alter the elution order of impurities due to different solvent-solute interactions.[1][3]
-
Optimize Mobile Phase pH: A slight adjustment in the mobile phase pH can change the ionization state of the analytes and, consequently, their retention and selectivity.
-
Utilize a Different Column Chemistry: If a C18 column does not provide adequate separation, consider a column with a different stationary phase, such as a Phenyl or a C8 column.[3] A UPLC method, for instance, utilized a Waters ACQUITY BEH phenyl column for good separation.[2][3]
-
Adjust the Gradient Program: Modifying the gradient slope can help to better separate closely eluting peaks.[3]
Q4: What should I consider when selecting a column for forced degradation studies of Daclatasvir?
A4: Daclatasvir is known to degrade under hydrolytic (acidic and basic) and oxidative conditions.[1][4] This results in a variety of degradation products with different polarities.[1] A C18 column generally provides a good balance of retention for the parent drug and its degradation products.[1] However, if you anticipate highly polar degradation products, a column with enhanced aqueous stability or a polar-embedded phase might be more suitable.[1] The chosen method must be stability-indicating, meaning it can effectively separate the degradation products from the main Daclatasvir peak and from each other.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic Daclatasvir molecule and residual silanol groups on the column's stationary phase.[1] | Use a high-purity, end-capped C18 or C8 column.[1] Optimize the mobile phase pH to be 2-3 units below the analyte's pKa.[1] Consider adding a mobile phase additive like triethylamine in low concentrations.[1] |
| Co-elution of Impurities | Insufficient selectivity of the stationary phase or suboptimal mobile phase conditions.[1][3] | Try a different stationary phase (e.g., Phenyl-Hexyl).[1] Adjust the mobile phase composition by changing the organic modifier (acetonitrile vs. methanol), pH, or buffer strength.[1] Optimize the gradient profile.[1] |
| Irreproducible Retention Times | Inadequate column equilibration between injections.[1] Fluctuations in mobile phase composition or column temperature.[1][3] | Ensure sufficient column equilibration time.[1] Use a column thermostat to maintain a constant temperature.[1] Premix mobile phase components to ensure consistency.[1] |
| Poor Resolution | High flow rate reducing interaction time with the stationary phase.[3] Inappropriate mobile phase composition or stationary phase.[3] | Decrease the flow rate to improve interaction time.[3] Modify the mobile phase composition (organic modifier ratio, pH).[3] Switch to a column with a different selectivity (e.g., from C18 to Phenyl).[3] |
Data Presentation
Summary of HPLC & UPLC Methods for Daclatasvir Impurity Analysis
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Daclatasvir Retention Time (min) |
| RP-HPLC | Hypersil C18 (4.6 x 250 mm, 5 µm)[6] | Acetonitrile: 0.05% o-phosphoric acid (50:50 v/v)[6] | 0.7[6] | 315[6] | 3.760 ± 0.01[6] |
| RP-HPLC | Waters Symmetry C18 (150 x 4.6 mm, 5 µm)[4] | Gradient of 10 mM ammonium acetate (pH 5.0) and acetonitrile[4] | Not Specified | Not Specified | Not Specified |
| RP-HPLC | Denali C8 (250 x 4.6 mm, 5 µm)[7] | 0.01N KH2PO4: Acetonitrile (50:50 v/v)[7] | 1.0[7] | 304[7] | 2.658[7] |
| RP-HPLC | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[8] | Methanol: Acetonitrile (80:20 v/v)[8] | 1.0[8] | 271[8] | Not Specified |
| UPLC | ACQUITY UPLC BEH Phenyl (100 x 2.1 mm, 1.7 µm)[2] | Gradient of buffered mobile phases A and B (sodium perchlorate/1-octanesulfonic acid sodium salt, pH 2.5) with acetonitrile[2] | 0.4[9] | 305[2] | Not Specified |
Experimental Protocols
Protocol 1: RP-HPLC Method for Separation of Daclatasvir and Degradation Products
This protocol is based on a validated stability-indicating RP-HPLC method.[6]
-
Chromatographic System: Agilent 1100 HPLC system with a variable wavelength detector and a pump.[6]
-
Column: Hypersil C18 (4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.05% ortho-phosphoric acid in water.[6] Before use, filter the mobile phase through a 0.45 µm membrane filter and degas for 10 minutes using an ultrasonic sonicator.[6]
-
Flow Rate: 0.7 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Detection Wavelength: 315 nm.[6]
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: Prepare a stock solution of Daclatasvir at 1000 µg/mL in the mobile phase. From this, prepare working standards in the range of 10-50 µg/mL.[6]
-
Sample Preparation (Tablets): Weigh and powder at least 20 tablets. Accurately weigh a portion of the powder equivalent to 50 mg of Daclatasvir and transfer to a 100 mL volumetric flask. Add approximately 60 mL of diluent (e.g., 50:50 v/v water:acetonitrile), sonicate for 30 minutes, cool to room temperature, and dilute to volume with the diluent.[10]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[5]
-
Acid Hydrolysis: To a known volume of Daclatasvir stock solution, add an equal volume of 0.1 N HCl. Reflux the solution at 60-80°C for 2-4 hours. After cooling to room temperature, neutralize the solution with an appropriate volume of 0.1 N NaOH and dilute to a suitable final concentration with the diluent.[10]
-
Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 1 N NaOH. Reflux at 80°C for a specified period (e.g., 72 hours).[4] Cool and neutralize the solution before diluting to the final concentration.
-
Oxidative Degradation: Treat the Daclatasvir solution with 3-30% hydrogen peroxide (H₂O₂) and maintain at a controlled temperature for a specific duration. Dilute the resulting solution for analysis.[5]
-
Thermal Degradation: Expose the solid Daclatasvir powder to dry heat (e.g., 100°C) for several days.[4] Afterwards, dissolve the sample in the diluent to prepare for analysis.
-
Analysis: Analyze all stressed samples using the validated HPLC method (e.g., Protocol 1) to check for degradation and to ensure the separation of any formed degradants from the parent Daclatasvir peak.
Visualizations
Caption: Troubleshooting workflow for Daclatasvir impurity separations.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RP-HPLC Method for Estimation of Daclatasvir in Bulk and Tablet Dosage Form | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Minimizing on-column degradation of Daclatasvir impurities
Welcome to the technical support center for Daclatasvir impurity analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the on-column degradation of Daclatasvir and its impurities during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is on-column degradation and why is it a concern for Daclatasvir analysis?
A1: On-column degradation refers to the chemical breakdown of an analyte or its impurities while they are on the HPLC column. This is a significant concern because it can lead to the appearance of artificial peaks, loss of the main compound, and inaccurate quantification of both the active pharmaceutical ingredient (API) and its impurities. For Daclatasvir, which is susceptible to hydrolysis and oxidation, the wrong analytical conditions can promote these degradation pathways, compromising the integrity of the results.[1][2]
Q2: What are the primary degradation pathways for Daclatasvir under stress conditions?
A2: Forced degradation studies show that Daclatasvir is most susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[3][4][5] It is generally stable under thermal and photolytic stress.[4][6] The main sites for degradation are the carbamate and imidazole moieties of the molecule.[1] These reactions lead to the formation of several degradation products.[7]
Q3: What types of impurities are associated with Daclatasvir?
A3: Daclatasvir impurities are broadly classified into three categories:
-
Organic Impurities: These include process-related impurities from the synthesis (e.g., Impurity 1, Impurity 2) and degradation products that form during manufacturing or storage.[8]
-
Inorganic Impurities: These can be residual reagents, salts, or catalysts used in the manufacturing process.[8]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[8] Special attention is also given to nitrosamine impurities due to their potential carcinogenicity.[8]
Q4: What are the recommended starting chromatographic conditions for analyzing Daclatasvir and its impurities?
A4: A robust starting point for a stability-indicating HPLC method typically involves a reversed-phase C18 or C8 column.[5][9] The mobile phase is often a gradient or isocratic mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., phosphate or ammonium acetate) with an acidic pH, often around 2.5-3.5, to ensure good peak shape.[1][9][10] UV detection is commonly performed around 315 nm.[3][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of Daclatasvir.
Q5: I'm observing significant peak tailing for the main Daclatasvir peak. What is the likely cause and solution?
A5: Peak tailing for basic compounds like Daclatasvir is frequently caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[1]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase is buffered and its pH is at least 2 units below the pKa of Daclatasvir's basic groups. A lower pH (e.g., 2.5) suppresses the ionization of the silanol groups, minimizing these unwanted interactions.[1][9]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. The end-capping process neutralizes most of the active silanol groups, reducing the potential for secondary interactions.[1]
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try reducing the sample concentration or the injection volume.[1]
-
Q6: Unexpected new peaks are appearing in my chromatograms during a long analytical run. Could this be on-column degradation?
A6: Yes, the appearance of new, often small, peaks during a sequence, especially if their area increases over time, can be an indicator of on-column degradation. This may happen if the mobile phase is unstable or if it reacts with the analyte on the active sites of the stationary phase.
-
Troubleshooting Steps:
-
Assess Mobile Phase Stability: Ensure your mobile phase components are stable and freshly prepared. Avoid using high concentrations of aggressive modifiers for extended periods.
-
Evaluate Column Health: The column itself might be degrading, exposing more active sites. Operate within the recommended pH and temperature range for your specific column.[1]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained or reactive components in the sample matrix.[1]
-
Q7: Two known impurities are co-eluting. How can I improve the resolution?
A7: Co-elution occurs when the chromatographic conditions are not sufficient to separate two or more compounds. Modifying the selectivity of your method is key.
-
Troubleshooting Steps:
-
Optimize the Gradient: If you are using a gradient method, try adjusting the slope. A shallower gradient provides more time for separation and can resolve closely eluting peaks.[1][11]
-
Change the Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol) or using a ternary mixture can alter elution patterns due to different solute-solvent interactions.[1][11]
-
Modify Mobile Phase pH: A small change in the mobile phase pH can alter the ionization state of impurities, leading to significant shifts in retention time and improved resolution.[11]
-
Try a Different Stationary Phase: If other approaches fail, a column with a different chemistry, such as a Phenyl-Hexyl or a polar-embedded phase, can provide the necessary change in selectivity.[1][11]
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Daclatasvir
| Stress Condition | Reagent/Parameters | Duration & Temperature | Outcome | Reference |
| Acid Hydrolysis | 0.1 N HCl | 4 hours at 60°C | Degradation Observed | [1][3] |
| Base Hydrolysis | 0.1 N NaOH | 4 hours at 60°C | Degradation Observed | [1][3] |
| Oxidative | 30% H₂O₂ | 6 hours at 60°C | Degradation Observed | [1][3] |
| Neutral Hydrolysis | Water | 72 hours at 80°C | Degradation Observed | [4] |
| Thermal | Solid Drug | 72 hours at 100°C | Stable | [1][4] |
| Photolytic | Solid Drug (Sunlight) | 10 days | Stable | [3] |
Table 2: Comparison of Reported HPLC Method Parameters for Daclatasvir Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil C18 (250 x 4.6 mm, 5 µm) | Waters C8 (250 x 4.6 mm, 5 µm) | Waters ACQUITY BEH Phenyl (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile: 0.05% o-Phosphoric Acid (50:50 v/v) | Acetonitrile: Phosphate Buffer pH 2.5 (25:75 v/v) | Gradient of Acetonitrile and Sodium Perchlorate Buffer |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 0.4 mL/min |
| Detection (UV) | 315 nm | Not Specified | 305 nm |
| Column Temp. | 40°C | Not Specified | Not Specified |
| Reference | [3][12] | [9][10] | [6][10] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol provides a robust method for separating Daclatasvir from its potential degradation products.[3][5]
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1100 series).[5]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Daclatasvir reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[5]
-
Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.[5]
-
Tablet Sample Preparation: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Daclatasvir into a 10 mL volumetric flask, add about 7 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter through a 0.45 µm filter. Dilute 0.5 mL of this solution to 10 mL with the mobile phase.[5]
-
-
Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
Protocol 2: Forced Degradation Study
This protocol is used to intentionally degrade Daclatasvir to identify potential degradation products and confirm the stability-indicating capability of an analytical method.[1][3]
-
Acid Hydrolysis: Dissolve 20 mg of Daclatasvir in 20 mL of 0.1 N HCl. Reflux the solution at 60°C for 4 hours. Cool, neutralize, and dilute to the target concentration with the mobile phase.[3]
-
Base Hydrolysis: Dissolve 20 mg of Daclatasvir in 20 mL of 0.1 N NaOH. Reflux the solution at 60°C for 4 hours. Cool, neutralize, and dilute to the target concentration with the mobile phase.[3]
-
Oxidative Degradation: Dissolve 20 mg of Daclatasvir in 20 mL of 30% H₂O₂. Reflux the solution at 60°C for 6 hours. Cool and dilute to the target concentration with the mobile phase.[3]
-
Analysis: Analyze the stressed samples using the validated HPLC method alongside an untreated standard solution to identify and quantify the degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 3. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]
- 9. dirjournal.org [dirjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Daclatasvir Impurity C
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the sensitivity of detecting Daclatasvir Impurity C at low levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low-level detection important?
A1: this compound is a chemical entity that can be present in the active pharmaceutical ingredient (API) Daclatasvir due to the manufacturing process or degradation.[1] Controlling impurities in pharmaceuticals is crucial for patient safety and ensuring drug efficacy.[2] Regulatory bodies like the ICH have strict guidelines for the qualification and control of impurities, making sensitive and accurate detection methods essential.[2]
Q2: What are the common analytical techniques used for the detection of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for identifying and quantifying Daclatasvir and its impurities.[2] These methods are often coupled with detectors like a Photo Diode Array (PDA) or a mass spectrometer (MS) for enhanced sensitivity and specificity.[3][4]
Q3: What are the typical challenges encountered when trying to achieve low-level detection of this compound?
A3: Common challenges include:
-
Co-elution: this compound may have a similar retention time to the parent drug or other impurities, leading to overlapping peaks.[1]
-
Poor peak shape: Peak tailing or fronting can affect the accuracy of integration and reduce sensitivity.[5]
-
Low signal-to-noise ratio: At very low concentrations, the impurity peak may be difficult to distinguish from the baseline noise.
-
Matrix effects: Excipients in the drug formulation can interfere with the detection of the impurity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments to enhance the sensitivity for low-level detection of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between Daclatasvir and Impurity C | Inadequate mobile phase composition. | Optimize the mobile phase by adjusting the pH or the ratio of organic solvent to aqueous buffer. A lower pH (around 2.5-3.5) can improve separation.[5] |
| Inappropriate stationary phase. | If a standard C18 column does not provide sufficient resolution, consider a column with a different chemistry, such as a Phenyl-Hexyl or a C8 column.[1][5] A UPLC method utilizing a Waters ACQUITY BEH phenyl column has shown good separation.[4] | |
| Suboptimal gradient program. | Develop a gradient elution method to improve the separation of closely eluting peaks.[1] | |
| Peak tailing for the Impurity C peak | Secondary interactions with silanol groups on the column. | Use a high-purity, end-capped C18 or C8 column to minimize these interactions.[5] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[5] | |
| Low sensitivity (low signal-to-noise ratio) | Inappropriate detector wavelength. | Optimize the detection wavelength. For Daclatasvir and its impurities, a wavelength of around 305 nm is often used.[3][6] |
| High baseline noise. | Ensure proper mobile phase degassing and system equilibration. Check for any leaks in the system. | |
| Insufficient sample concentration. | While avoiding column overload, ensure the sample concentration is high enough for the impurity to be detected. This may involve optimizing the sample preparation procedure to concentrate the impurities.[7] | |
| Irreproducible retention times | Inadequate column equilibration. | Ensure the column is sufficiently equilibrated with the mobile phase before each injection. |
| Fluctuations in column temperature. | Use a column thermostat to maintain a consistent temperature.[1] |
Data Presentation
The following table summarizes quantitative data from a validated UPLC method for the determination of Daclatasvir and its related impurities.
| Parameter | Daclatasvir | Impurity C (as DAC.RC06) |
| Limit of Detection (LOD) | Not Reported | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Not Reported | 0.15 µg/mL |
| Linearity Range | 0.15 - 0.75% (of 500 µg/mL) | 0.15 - 0.75% (of 500 µg/mL) |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Recovery (%) | 98.0 - 102.0 | 97.0 - 103.0 |
Data adapted from a stability-indicating UPLC method. The specific impurity corresponding to Impurity C is inferred based on publicly available information on Daclatasvir impurities.[3]
Experimental Protocols
UPLC Method for Low-Level Detection of Daclatasvir Impurities
This protocol is based on a validated stability-indicating UPLC method.[3][6]
-
Chromatographic System: Waters ACQUITY UPLC H-Class system with a PDA detector.
-
Column: Waters ACQUITY BEH phenyl (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.03 M sodium perchlorate with 0.002 M 1-octanesulfonic acid sodium salt, pH adjusted to 2.5 with perchloric acid.
-
Mobile Phase B: A mixture of 0.03 M sodium perchlorate with 0.02 M 1-octanesulfonic acid sodium salt (pH 2.5 buffer) and acetonitrile in a 20:80 v/v ratio.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 5 40 10 60 12 80 14 20 | 15 | 20 |
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 305 nm.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
Diluent: Water and acetonitrile (50:50 v/v).
Sample Preparation
-
Standard Solution (for Impurity C): Prepare a stock solution of this compound reference standard in the diluent. Further dilute to a known concentration within the linear range (e.g., 0.5 µg/mL).
-
Sample Solution (from Bulk Drug): Accurately weigh and dissolve the Daclatasvir drug substance in the diluent to achieve a final concentration of approximately 500 µg/mL.
-
Sample Solution (from Tablets):
-
Weigh and finely powder at least 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Daclatasvir and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 30 minutes.
-
Allow to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon or PVDF filter before injection.
-
Visualizations
Caption: Experimental workflow for the detection of this compound.
Caption: Troubleshooting workflow for low-level detection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Stability-Indicating UPLC Method for the Determination of Potential Impurities and Its Mass by a New QDa Mass Detector in Daclatasvir Drug Used to Treat Hepatitis C Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
Overcoming challenges in Daclatasvir Impurity C reference standard characterization
Welcome to the technical support center for the characterization of Daclatasvir impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for overcoming common challenges encountered during the characterization of Daclatasvir Impurity C, a potential process-related or degradation impurity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its characterization important?
A1: this compound is a term used to describe a non-compendial impurity that may arise during the synthesis or degradation of Daclatasvir.[1][2] Its characterization is crucial for ensuring the safety, efficacy, and quality of the active pharmaceutical ingredient (API).[1] Regulatory bodies like the FDA and EMA require the identification, quantification, and control of all impurities to mitigate potential health risks and ensure product stability.[1][3]
Q2: We are observing a new, unknown peak in our HPLC chromatogram for Daclatasvir, which we have designated "Impurity C." Where should we start our investigation?
A2: The first step is to perform a forced degradation study to see if the impurity is a degradation product.[4][5][6] Subjecting Daclatasvir to stress conditions such as acid, base, oxidation, heat, and light can help generate the impurity in higher concentrations, facilitating its identification.[4][5][7] Concurrently, using a high-resolution mass spectrometer (LC-MS) can provide an accurate mass for the impurity, which is the first step in proposing a molecular formula and potential structure.[8][9]
Q3: We are struggling to isolate a sufficient quantity of Impurity C for full structural elucidation by NMR. What are our options?
A3: Isolating low-level impurities is a common challenge.[10] Consider using semi-preparative HPLC to enrich the impurity fraction.[9] If the amount is still insufficient for traditional NMR, you may need to explore cryoprobe or micro-cryoprobe NMR technology, which significantly enhances sensitivity. Alternatively, an integrated approach using LC-NMR and LC-MS can provide structural information without complete isolation.[11]
Q4: Can we use a reference standard for a similar impurity to quantify Impurity C?
A4: Using a surrogate reference standard is generally not recommended for quantitative purposes unless a relative response factor (RRF) has been rigorously established and justified. The ICH guidelines recommend that reference standards used for the control of impurities should be evaluated and characterized for their intended use.[3] If a certified reference standard for Impurity C is unavailable, it must be synthesized, purified, and thoroughly characterized to establish its identity and purity.[12][13]
Troubleshooting Guides
Issue 1: Co-elution of Impurity C with the Main Daclatasvir Peak
Symptom: A shoulder or tailing on the main Daclatasvir peak in the HPLC chromatogram, indicating poor resolution.[14]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Mobile Phase Composition | 1. Modify pH: Daclatasvir and its impurities have ionizable groups. Adjusting the mobile phase pH can alter their retention times.[14] 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice versa, or try a ternary mixture.[15] 3. Adjust Buffer Concentration: Modify the ionic strength of the mobile phase. |
| Suboptimal Stationary Phase | 1. Try a Different Column Chemistry: If using a C18 column, consider a Phenyl-Hexyl or a polar-embedded phase column to exploit different separation mechanisms.[16] 2. Decrease Particle Size: Move to a UPLC column with smaller particles (e.g., sub-2 µm) for higher efficiency and better resolution.[16] |
| Poorly Optimized Gradient | 1. Decrease Gradient Slope: A shallower gradient provides more time for separation of closely eluting peaks.[14] 2. Introduce an Isocratic Hold: Add a brief isocratic hold at a specific mobile phase composition where the impurity starts to elute. |
Issue 2: Ambiguous Mass Spectrometry (MS) Fragmentation for Impurity C
Symptom: The MS/MS spectrum of Impurity C is complex or does not provide clear fragmentation pathways, making structural elucidation difficult.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| In-source Fragmentation | 1. Soften Ionization Conditions: Decrease the cone voltage or capillary temperature in the ESI source to minimize fragmentation before mass analysis. |
| Multiple Precursor Ions | 1. Narrow the Quadrupole Isolation Window: Ensure that only the ion of interest for Impurity C is being selected for fragmentation in the MS/MS experiment. |
| Complex Fragmentation Pathway | 1. Perform Multi-Stage MS (MSn): If available, use an ion trap or similar mass analyzer to fragment the primary fragment ions sequentially. This can help piece together the structure. 2. Compare to Daclatasvir: Analyze the fragmentation pattern of the main Daclatasvir peak and look for common fragments and neutral losses. This can reveal which part of the molecule has been modified.[8] |
Experimental Protocols
Protocol 1: Forced Degradation Study for Daclatasvir
This protocol outlines the conditions for generating degradation products to investigate the origin of Impurity C.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of Daclatasvir in a 50:50 mixture of acetonitrile and water.[17]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2 N HCl. Reflux at 80°C for 5 hours.[6] Cool, neutralize with 2 N NaOH, and dilute with mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Reflux at 80°C for 72 hours.[6] Cool, neutralize with 0.1 N HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[5][18] Dilute with mobile phase.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (200 Wh/m²) and fluorescent light (1.2 million lux hours).[6]
-
Thermal Degradation: Expose the solid Daclatasvir powder to dry heat at 100°C for 3 days.[6] Dissolve in the mobile phase.
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC-UV/MS method and compare the resulting impurity profiles with the chromatogram containing Impurity C.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate Daclatasvir from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size[17] |
| Mobile Phase A | 0.05% Orthophosphoric acid in water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient | 50:50 (v/v) isocratic[5] |
| Flow Rate | 0.7 mL/min[5] |
| Column Temperature | 40 °C[5] |
| Detection Wavelength | 315 nm[5] |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Hypothetical Analytical Data for Daclatasvir and Impurity C
This table summarizes potential analytical results that would be gathered during characterization.
| Analyte | Retention Time (min) | UV λmax (nm) | Observed Mass (m/z) [M+H]⁺ | Proposed Molecular Formula |
| Daclatasvir | 5.8 | 315 | 739.3975 | C₄₀H₅₁N₈O₆ |
| Impurity C | 4.2 | 305 | 755.3924 | C₄₀H₅₁N₈O₇ |
Note: Data is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for Impurity Identification and Characterization.
Caption: Troubleshooting Decision Tree for HPLC Peak Co-elution.
References
- 1. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]
- 2. veeprho.com [veeprho.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. veeprho.com [veeprho.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. benchchem.com [benchchem.com]
- 15. dirjournal.org [dirjournal.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Method Development and Force Degradation Study for Daclatasvir Using LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Daclatasvir Impurity C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Daclatasvir Impurity C, a critical quality attribute in the manufacturing of the hepatitis C antiviral drug, Daclatasvir. The selection of a robust and reliable analytical method is paramount for ensuring the safety and efficacy of the final drug product. This document presents supporting experimental data from published studies to aid in the selection of the most suitable method for your laboratory's needs.
Comparison of Validated Analytical Methods
Two prominent chromatographic techniques, Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC), have been successfully validated for the determination of Daclatasvir and its impurities. The following table summarizes the key performance characteristics of these methods, providing a clear comparison to facilitate an informed decision. The data presented is based on validated methods for impurities structurally related to this compound.
| Parameter | UPLC Method (Jagadabi et al., 2019) [1][2] | HPLC Method (Nimje et al.) [3] |
| Chromatographic Column | Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7-μm) | Hypersil C18 (dimensions not specified)[3] |
| Mobile Phase | Gradient elution with Mobile Phase A (0.03 M sodium perchlorate with 0.002 M 1-octanesulfonic acid sodium salt, pH 2.5) and Mobile Phase B (acetonitrile and buffer)[1][2] | Isocratic elution with Acetonitrile: 0.05% o-phosphoric acid in water (50:50 v/v)[3] |
| Flow Rate | 0.4 mL/min[1][2] | 0.7 mL/min[3] |
| Detection Wavelength | 305 nm[1][2] | 315 nm[3] |
| Run Time | 15 min[1][2] | 10 min[3] |
| Linearity Range | LOQ to 150% of specification | 10-50 µg/mL (for Daclatasvir)[3] |
| Correlation Coefficient (r²) | > 0.999 for all impurities | 0.9998 (for Daclatasvir)[4] |
| Accuracy (% Recovery) | 98.6% to 102.4% for all impurities | 97.95% to 100.78% (for Daclatasvir)[3] |
| Precision (%RSD) | < 2.0% for all impurities | Intraday: ± 0.3281, Interday: ± 0.8914 (for Daclatasvir)[3] |
| Limit of Detection (LOD) | 0.01 - 0.02 µg/mL for impurities | 0.0416 µg/mL (for Daclatasvir)[3] |
| Limit of Quantitation (LOQ) | 0.04 - 0.07 µg/mL for impurities | 0.1261 µg/mL (for Daclatasvir)[3] |
Featured Experimental Protocol: UPLC Method
The following is a detailed protocol for a validated stability-indicating UPLC method adapted from Jagadabi et al. (2019), which has demonstrated excellent performance in the separation and quantification of Daclatasvir and its impurities.[1][2]
Instrumentation and Chromatographic Conditions
-
System: Waters ACQUITY UPLC H-Class system with a PDA detector.
-
Column: Waters ACQUITY BEH phenyl 100 × 2.1 mm, 1.7-μm column.
-
Mobile Phase A: 0.03 M sodium perchlorate with 0.002 M of 1-octanesulfonic acid sodium salt in water, with the pH adjusted to 2.5.
-
Mobile Phase B: A mixture of acetonitrile and a buffer of 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt (pH 2.5) in a 20:80% v/v ratio.
-
Gradient Program: A suitable gradient program should be established to ensure the separation of all impurities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: Maintained at a controlled temperature to ensure reproducibility.
-
Detection Wavelength: 305 nm.
-
Injection Volume: Appropriate for the system and desired sensitivity.
-
Run Time: 15 minutes.
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired calibration range.
-
Sample Preparation: Accurately weigh and dissolve the Daclatasvir drug substance or product in a suitable diluent to achieve a target concentration for the impurity analysis.
Method Validation
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:
-
Specificity: Demonstrated by the separation of the Impurity C peak from the main Daclatasvir peak and other potential impurities. Forced degradation studies are performed to ensure specificity.
-
Linearity: Assessed by analyzing a series of standard solutions over a defined concentration range. The correlation coefficient, y-intercept, and slope of the regression line are evaluated.
-
Accuracy: Determined by recovery studies, spiking a placebo or sample matrix with a known amount of the impurity standard at different concentration levels.
-
Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Assessed by intentionally varying critical method parameters such as mobile phase composition, pH, flow rate, and column temperature to evaluate the method's reliability during normal use.
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound, as per ICH guidelines.
Caption: Workflow of the analytical method validation process.
References
A Comparative Guide to ICH-Compliant Analytical Method Validation for Pharmaceutical Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of impurity testing in pharmaceuticals, in accordance with the International Council for Harmonisation (ICH) guidelines. It offers a detailed look at experimental protocols, comparative performance data, and visual workflows to assist in the selection and validation of appropriate analytical techniques for controlling the quality and safety of drug substances and products.
The Regulatory Landscape: ICH Guidelines for Impurity Validation
The foundation for the validation of analytical methods for impurities is laid out in several key ICH guidelines. Primarily, ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" details the validation characteristics required for different analytical tests.[1][2] This is complemented by ICH Q3A(R2) "Impurities in New Drug Substances" and ICH Q3B(R2) "Impurities in New Drug Products," which define the thresholds for reporting, identifying, and qualifying impurities.[3][4][5][6]
The validation of an analytical method for impurities aims to demonstrate its suitability for its intended purpose, which is typically to quantify impurities with a high degree of accuracy and precision at specified low levels.[7][8] The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9][10][11]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[1][2][3][12]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1][2][3][12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13][14]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of linearity, accuracy, and precision.[13][15]
-
Accuracy: The closeness of the test results to the true value.[10][16][17]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10][16][18]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for impurity profiling is dictated by the physicochemical properties of the impurities and the drug substance, as well as the required sensitivity and selectivity.[19] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for non-volatile organic impurities, while Gas Chromatography (GC) is the standard for volatile compounds, including residual solvents.[20][21][22] Capillary Electrophoresis (CE) offers an alternative for certain applications, particularly for chiral and polar compounds.[5][23]
Below is a comparative summary of these techniques for impurity analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Primary Application | Non-volatile and thermally labile organic impurities and degradation products.[22] | Similar to HPLC, but with higher resolution and speed for complex mixtures.[21] | Volatile and semi-volatile organic impurities, and residual solvents.[22] | Chiral impurities, ions, and highly polar compounds.[23] |
| Typical LOD | 0.01 - 0.1% | 0.005 - 0.05% | ppm levels | ng/mL to µg/mL |
| Typical LOQ | 0.03 - 0.3% | 0.015 - 0.15% | ppm levels | µg/mL range |
| Analysis Time | 20 - 60 minutes | 5 - 15 minutes | 15 - 40 minutes | 10 - 30 minutes |
| Precision (%RSD) | < 5% | < 3% | < 10% | < 5% |
| Key Advantage | Robust, widely available, and versatile.[19] | High throughput, superior resolution, and sensitivity.[21] | Excellent for volatile compounds and residual solvents.[22] | High efficiency, low sample volume, and orthogonal selectivity to HPLC.[23] |
| Key Limitation | Longer run times and lower resolution compared to UPLC.[21] | Higher backpressure requires specialized equipment.[21] | Limited to thermally stable and volatile compounds.[22] | Lower sensitivity for some analytes, and potential for matrix effects. |
Detailed Experimental Protocols for Key Validation Parameters
The following sections provide detailed methodologies for the key experiments required for the validation of an analytical method for impurities.
Specificity (Forced Degradation Studies)
Specificity is arguably the most critical validation parameter for an impurity method, as it demonstrates the method's ability to separate the impurities from the main drug substance and from each other.[9][10][11] Forced degradation studies are the primary tool for establishing specificity.[6][13][20][24]
Objective: To generate potential degradation products and demonstrate that the analytical method can effectively separate them from the active pharmaceutical ingredient (API) and other impurities.
Methodology:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Dissolve the drug substance in a suitable solvent and add 0.1 M to 1 M hydrochloric acid. Heat at 60-80°C for a predetermined time (e.g., 2, 4, 8, 24 hours).[8] Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the drug substance in a suitable solvent and add 0.1 M to 1 M sodium hydroxide. Heat at 60-80°C for a predetermined time.[8] Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the drug substance in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Store at room temperature or slightly elevated temperature for a predetermined time.[11]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100°C) for a predetermined time.[11]
-
Photolytic Degradation: Expose the drug substance (in solid and solution form) to UV and visible light in a photostability chamber.[11]
-
-
Analysis of Stressed Samples:
-
Analyze the stressed samples using the proposed analytical method.
-
Analyze an unstressed sample and a blank solution for comparison.
-
-
Data Evaluation:
-
Assess the chromatograms for the appearance of new peaks (degradation products).
-
Ensure that the main API peak is well-resolved from all degradation peaks. The resolution between the API and the closest eluting impurity should typically be >1.5.
-
Perform peak purity analysis (e.g., using a photodiode array detector) to confirm the homogeneity of the API peak in the presence of degradants.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ define the sensitivity of the analytical method.[1][2][3][12]
Objective: To determine the lowest concentration of an impurity that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
Methodology (based on the Signal-to-Noise ratio method for chromatographic techniques):
-
LOD Determination:
-
LOQ Determination:
-
Confirmation of LOQ:
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of an impurity and the analytical signal over a defined range.[13][14]
Objective: To establish the range over which the analytical method provides results that are directly proportional to the concentration of the impurity.
Methodology:
-
Preparation of Calibration Standards:
-
Prepare a series of at least five standard solutions of the impurity covering a range from the LOQ to 120% of the specification limit for that impurity.[26]
-
-
Analysis of Standards:
-
Inject each standard solution in triplicate.
-
-
Data Evaluation:
-
Plot a graph of the mean response versus the concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
The correlation coefficient should typically be ≥ 0.99.
-
Accuracy and Precision
Accuracy and precision demonstrate the reliability and consistency of the method.[10][16][17]
Objective: To assess the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Methodology:
-
Sample Preparation:
-
Prepare a minimum of nine samples by spiking the drug substance or placebo with the impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit), with three replicates at each level.[26]
-
-
Analysis:
-
Analyze the spiked samples according to the analytical method.
-
-
Data Evaluation:
-
Accuracy: Calculate the percentage recovery for each sample. The mean recovery should typically be within 80-120% for impurities.[18][27]
-
Precision (Repeatability): Calculate the relative standard deviation (%RSD) for the results at each concentration level and for all nine determinations. The %RSD should typically be ≤ 10%.[18]
-
Intermediate Precision: Repeat the precision study on a different day, with a different analyst, and on a different instrument to assess the ruggedness of the method. The overall %RSD for both sets of experiments should be within the acceptance criteria.[18]
-
Visualizing the Validation Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical method validation process for impurities and the interplay between the various validation parameters.
Conclusion
The validation of analytical methods for impurities is a critical component of drug development and quality control, ensuring the safety and efficacy of pharmaceutical products. A thorough understanding of the ICH guidelines and the comparative strengths and weaknesses of different analytical techniques is essential for selecting and validating a method that is fit for its intended purpose. This guide provides a framework for researchers and scientists to navigate the complexities of impurity method validation, from experimental design to data interpretation, ultimately contributing to the development of high-quality medicines.
References
- 1. youtube.com [youtube.com]
- 2. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 3. impurity profiling LOD LOQ – Pharma Validation [pharmavalidation.in]
- 4. HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development, validation, and implementation of capillary gel electrophoresis as a replacement for SDS-PAGE for purity analysis of IgG2 mAbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of NiII(3-OMe-Salophene) [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. youtube.com [youtube.com]
- 13. library.dphen1.com [library.dphen1.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. jocpr.com [jocpr.com]
- 19. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
- 20. veeprho.com [veeprho.com]
- 21. biomedres.us [biomedres.us]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ajpsonline.com [ajpsonline.com]
- 25. Are LOD and LOQ Reliable Parameters for Sensitivity Evaluation of Spectroscopic Methods? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pharmadekho.com [pharmadekho.com]
- 27. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
A Comparative Analysis of Daclatasvir Process Impurities: A Guide for Researchers and Drug Development Professionals
An in-depth examination of the process-related impurities of Daclatasvir, offering a comparative overview of their formation, analysis, and control across different synthetic strategies. This guide provides critical insights for researchers, scientists, and drug development professionals engaged in the manufacturing and quality control of this essential antiviral agent.
Daclatasvir, a potent direct-acting antiviral agent, is a cornerstone in the treatment of Hepatitis C. Ensuring the purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Process impurities, which can arise from the synthetic route, starting materials, intermediates, and degradation, are a primary focus of regulatory scrutiny and quality control.[1] This guide presents a comparative analysis of Daclatasvir process impurities, detailing their origins, analytical detection methods, and the impact of different synthetic strategies on the overall impurity profile.
Understanding the Landscape of Daclatasvir Impurities
Impurities in Daclatasvir can be broadly categorized into organic impurities (process-related and degradation products), inorganic impurities (reagents, salts), and residual solvents.[1] Organic impurities are of particular concern due to their potential to be pharmacologically active or toxic. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products formed during manufacturing or storage.[1]
Several specific process-related impurities have been identified and are critical to monitor. These include structurally related compounds that may arise from incomplete reactions or side reactions during the synthesis.[1] Notable examples include Daclatasvir Impurity 1 and Daclatasvir Impurity 2.[1] Additionally, nitrosamine impurities, such as Daclatasvir Nitroso Impurity 1 and 2, are of increasing concern due to their potential carcinogenicity and are subject to stringent regulatory limits.[1]
Comparative Overview of Synthetic Routes and Associated Impurities
The impurity profile of Daclatasvir is intrinsically linked to its manufacturing process. Different synthetic routes can lead to the formation of distinct sets of impurities. While publicly available quantitative data directly comparing impurity levels from different patented processes is limited, a qualitative comparison can be made based on the reaction mechanisms involved.
Route 1: Friedel-Crafts Acylation Approach
A common synthetic pathway to Daclatasvir involves the Friedel-Crafts acylation of biphenyl with chloroacetyl chloride.[2][3] This is followed by a series of steps including the introduction of the L-proline and L-valine moieties and the formation of the imidazole rings.[2][3]
Potential Process-Related Impurities:
-
Incomplete Acylation Products: Residual mono-acylated biphenyl can lead to asymmetric impurities.
-
Over-acylation Products: Formation of tri- or tetra-acylated biphenyl derivatives.
-
Di-acetyl Impurity: Acetylation of the imidazole nitrogen can lead to the formation of Daclatasvir Di-acetyl Impurity.
-
Unreacted Intermediates: Residual intermediates from any of the multi-step reactions can be carried through to the final product.
-
Epimerization: The chiral centers in the proline and valine moieties are susceptible to epimerization under certain reaction conditions, leading to diastereomeric impurities.
Route 2: Convergent Synthesis via C-H Activation
More modern and atom-efficient synthetic strategies, such as those employing C-H activation, offer an alternative to the classical approach.[4] These convergent methods can potentially reduce the number of synthetic steps and may lead to a cleaner impurity profile.
Potential Process-Related Impurities:
-
Regioisomeric Impurities: Incomplete regioselectivity during the C-H activation step could lead to the formation of positional isomers.
-
Homocoupling By-products: The formation of homocoupled starting materials can occur as a side reaction.
-
Catalyst-Related Impurities: Residual metal catalysts (e.g., palladium, nickel) and ligands used in the C-H activation steps must be carefully controlled.
Route 3: Integrated Continuous Flow Synthesis
Continuous flow manufacturing represents a paradigm shift in pharmaceutical production, offering enhanced control over reaction parameters and potentially leading to higher purity products. An integrated multi-step continuous flow synthesis of Daclatasvir has been developed, demonstrating the potential for rapid and efficient production with high purity (98% HPLC purity reported).[5]
Potential Advantages in Impurity Profile:
-
Reduced By-product Formation: Precise control over temperature, pressure, and reaction time can minimize the formation of side products.
-
Lower Levels of Intermediates: The continuous nature of the process can lead to more efficient conversion of intermediates, reducing their carryover.
-
Improved Consistency: Lot-to-lot variability in the impurity profile can be significantly reduced.
The following diagram illustrates the logical workflow for a comparative analysis of Daclatasvir process impurities.
Caption: Workflow for the comparative analysis of Daclatasvir process impurities.
Data Presentation: Known Process-Related Impurities
The following table summarizes some of the known process-related impurities of Daclatasvir. The acceptable limits for these impurities are generally governed by ICH guidelines and are typically in the range of 0.10% to 0.15% for reporting, identification, and qualification thresholds for new drug substances.
| Impurity Name | Molecular Formula | CAS Number | Potential Origin |
| Daclatasvir Di-acetyl Impurity | C44H54N8O8 | 1800502-75-3 | By-product of synthesis, particularly with reagents that can cause acetylation.[6] |
| Daclatasvir Di-ethyl Ester | C42H54N8O6 | 1009113-58-9 | Use of ethanol as a solvent or reagent, leading to transesterification.[6] |
| Daclatasvir Di-descarbamate Impurity | C36H46N8O2 | 1009119-18-9 | Incomplete reaction or degradation of the carbamate functional groups.[6] |
Degradation Pathway Analysis
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Daclatasvir is susceptible to degradation under various stress conditions.[1]
-
Acidic and Basic Hydrolysis: The carbamate and amide linkages in the Daclatasvir molecule are susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of various degradation products.[2]
-
Oxidative Degradation: The imidazole moieties are prone to oxidation, which can result in the formation of several degradation products.[2]
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can also induce degradation of the imidazole moiety.[2]
-
Thermal Degradation: Daclatasvir is reported to be relatively stable to thermal stress in its solid form.[2]
The following diagram illustrates the general degradation pathways of Daclatasvir under different stress conditions.
References
- 1. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Daclatasvir - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. Integrated multi-step continuous flow synthesis of daclatasvir without intermediate purification and solvent exchange - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. allmpus.com [allmpus.com]
Unveiling the Chromatographic Profile of Daclatasvir Impurity C
For researchers and professionals in drug development, understanding the impurity profile of an active pharmaceutical ingredient (API) is paramount for ensuring safety and efficacy. This guide provides a comparative analysis of the relative retention time (RRT) of Daclatasvir Impurity C, a known process-related impurity of the hepatitis C antiviral drug Daclatasvir. The data presented is based on a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method, offering a benchmark for analytical scientists.
Comparative Analysis of Relative Retention Time
A stability-indicating UPLC method developed by Jagadabi et al. provides crucial data on the retention behavior of Daclatasvir and its impurities.[1] While the study designates impurities with specific codes, cross-referencing with available impurity standards indicates that This compound corresponds to the impurity designated as DAC.RC03 in the study.
The table below summarizes the retention time (RT) and relative retention time (RRT) of Daclatasvir and its process-related impurities as determined by this UPLC method.[1]
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| DAC.RC01 | 1.780 | 0.42 |
| DAC.RC06 | 3.238 | 0.76 |
| DAC.RC05 | 3.829 | 0.89 |
| Daclatasvir | 4.284 | 1.00 |
| DAC.RC04 | 5.191 | 1.21 |
| This compound (DAC.RC03) | 5.992 | 1.40 |
Table 1: Retention and Relative Retention Time Data for Daclatasvir and its Impurities by UPLC. Data sourced from Jagadabi et al.[1]
This data clearly positions this compound as a less retained species compared to the active ingredient under the specified chromatographic conditions, with an RRT of 1.40.
Experimental Protocol: UPLC Method
The following is a detailed experimental protocol for the stability-indicating UPLC method used to determine the relative retention time of Daclatasvir and its impurities.[1][2]
Instrumentation: A Waters ACQUITY UPLC system equipped with a photodiode array (PDA) detector was used for this analysis.[2]
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH Phenyl, 100 x 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.03 M Sodium Perchlorate with 0.002 M 1-Octanesulfonic Acid Sodium Salt in water, with the pH adjusted to 2.5 using perchloric acid.
-
Mobile Phase B: A mixture of Acetonitrile and Mobile Phase A in a ratio of 80:20 (v/v).
-
Gradient Program:
-
0 min: 35% B
-
4 min: 50% B
-
8 min: 80% B
-
10 min: 80% B
-
10.5 min: 35% B
-
15 min: 35% B[2]
-
-
Flow Rate: 0.4 mL/min[2]
-
Column Temperature: 35°C
-
Detection Wavelength: 305 nm[2]
-
Injection Volume: 1 µL
-
Run Time: 15 minutes[2]
Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution: Prepare a stock solution of Daclatasvir at a concentration of 500 µg/mL in the diluent.
-
Standard Solution: From the stock solution, prepare a standard solution of Daclatasvir at a concentration of 2.5 µg/mL.
-
Sample Solution: Accurately weigh and transfer tablet powder equivalent to 50 mg of Daclatasvir into a 100 mL volumetric flask. Add approximately 60 mL of diluent and sonicate for 30 minutes. Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Filter the solution through a 0.22 µm PVDF syringe filter before injection.[2]
Logical Workflow for Chromatographic Analysis
The following diagram illustrates the logical workflow of the UPLC analysis for Daclatasvir and its impurities.
This comprehensive guide provides essential data and a detailed methodology for the analysis of this compound. The provided UPLC method demonstrates a robust separation of Daclatasvir from its process-related impurities, with clear identification of the relative retention time for Impurity C. This information is critical for quality control and regulatory submissions in the pharmaceutical industry.
References
A Head-to-Head Battle: UPLC Outpaces HPLC for Daclatasvir Impurity Profiling
For researchers, scientists, and drug development professionals striving for comprehensive and efficient impurity profiling of the hepatitis C drug Daclatasvir, a critical choice lies between two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). This guide provides an objective comparison, supported by experimental data, to illuminate the superior performance of UPLC in resolving and quantifying Daclatasvir's process-related and degradation impurities.
The core advantage of UPLC stems from its use of sub-2 µm stationary phase particles, which operate at higher pressures than traditional HPLC systems.[1][2] This fundamental difference translates into significant gains in speed, resolution, and sensitivity, all critical parameters in the stringent environment of pharmaceutical quality control.[1][3]
Performance Under the Microscope: A Quantitative Comparison
A review of validated analytical methods for Daclatasvir reveals a clear trend towards the adoption of UPLC for impurity profiling due to its enhanced separation efficiency. The following tables summarize key performance metrics and experimental conditions from published stability-indicating methods, providing a direct comparison of the two techniques.
Table 1: Performance Comparison of HPLC and UPLC for Daclatasvir Impurity Profiling
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Analysis Time | 10 - 20 minutes | ~15 minutes | Faster analysis times lead to higher sample throughput.[1] |
| Resolution | Good | Excellent | Sharper, narrower peaks allow for better separation of closely eluting impurities.[3] |
| Sensitivity | Standard | High | Increased peak height and narrower peaks enable the detection and quantification of trace-level impurities.[1] |
| Solvent Consumption | High | Low | Shorter run times and lower flow rates significantly reduce solvent usage and waste.[1] |
| System Backpressure | Up to 400 bar | > 1000 bar | A key operational difference requiring specialized instrumentation.[2] |
Table 2: Experimental Protocols for Daclatasvir Impurity Profiling
| Parameter | HPLC Method | UPLC Method |
| Column | Hypersil C18 (4.6 x 250 mm, 5 µm)[4] | Waters ACQUITY BEH Phenyl (100 x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase A | 0.05% o-phosphoric acid in water[4] | 0.03 M Sodium Perchlorate with 0.002 M 1-Octanesulfonic Acid Sodium Salt (pH 2.5)[5] |
| Mobile Phase B | Acetonitrile[4] | Acetonitrile and Mobile Phase A (80:20 v/v)[5] |
| Elution Mode | Isocratic (50:50 v/v)[4] | Gradient[5] |
| Flow Rate | 0.7 mL/min[4] | 0.4 mL/min[5] |
| Detection Wavelength | 315 nm[4] | 305 nm[5] |
| Run Time | 10 minutes[4] | 15 minutes[5] |
Experimental Evidence: Superior Resolution with UPLC
A stability-indicating UPLC method developed for Daclatasvir demonstrated successful separation of the active pharmaceutical ingredient (API) from its five potential impurities within a 15-minute run time.[5] In contrast, a stability-indicating HPLC method, while capable of separating degradation products, often requires longer analysis times to achieve adequate resolution.[4] One reported HPLC method for Daclatasvir had a retention time of 16.4 minutes for the main peak, making it a time-consuming process for impurity quantification.[4]
Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method. In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, and heat to generate potential degradation products. The developed analytical method must be able to separate these degradation products from the main drug peak and from each other.
Table 3: Forced Degradation Study Conditions for Daclatasvir
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 0.1 N HCl at 80°C for 2 hours[5] |
| Base Hydrolysis | 1 N NaOH at 80°C for 2 hours[5] |
| Oxidation | 3% H₂O₂ at 80°C for 1 hour[5] |
| Thermal Degradation | 105°C for 24 hours[5] |
The UPLC method effectively resolved the degradation products formed under these stress conditions, showcasing its superior specificity for impurity profiling.[5]
Visualizing the Workflow and Comparison
To better illustrate the processes involved, the following diagrams outline the experimental workflow for impurity profiling and the logical comparison between HPLC and UPLC.
Conclusion: A Clear Verdict for UPLC
While HPLC remains a robust and reliable technique for many pharmaceutical analyses, the data and experimental evidence strongly support the superiority of UPLC for the impurity profiling of Daclatasvir. The significant advantages of UPLC in terms of speed, resolution, and sensitivity allow for a more comprehensive and efficient assessment of drug purity, which is paramount for ensuring the safety and efficacy of pharmaceutical products. For laboratories engaged in the development and quality control of Daclatasvir and other complex drug molecules, the adoption of UPLC technology represents a strategic investment in analytical excellence.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Daclatasvir Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification and monitoring of impurities in Daclatasvir. The information presented is collated from published, validated methods to assist in the selection and implementation of the most suitable analytical strategy for quality control and stability studies.
Executive Summary
The quality control of Daclatasvir, a potent antiviral agent, necessitates robust analytical methods to detect and quantify process-related and degradation impurities, ensuring the safety and efficacy of the final drug product.[1][2] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for this purpose.[1][3][4][5] This guide compares several validated HPLC and UPLC methods, detailing their experimental protocols and performance data. While a direct cross-validation study comparing these methods was not found in the public domain, this guide serves as a comparative analysis of their individual validation data.
Comparative Analysis of Analytical Methods
The following tables summarize the key performance parameters of different validated analytical methods for the determination of Daclatasvir and its impurities.
Table 1: Comparison of HPLC Methods for Daclatasvir Impurity Analysis
| Parameter | Method 1 (RP-HPLC for Genotoxic Impurity)[6] | Method 2 (Stability-Indicating RP-HPLC)[4][7] | Method 3 (Simultaneous Determination with Sofosbuvir)[8] |
| Column | Waters X-select CSH C-18 (250 mm x 4.6 mm, 5.0 µm) | Hypersil C18 (250 mm x 4.6 mm, 5 µm) | Agilent Zorbax SB C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Purified water (pH 3 with Ortho-phosphoric acid)B: Acetonitrile (Gradient) | Acetonitrile: 0.05% o-phosphoric acid (50:50 v/v) (Isocratic) | 9 mM dipotassium hydrogen orthophosphate buffer (pH 4): Acetonitrile (60:40, v/v) (Isocratic) |
| Flow Rate | 1.5 mL/min | 0.7 mL/min | 1.0 mL/min |
| Detection Wavelength | 210 nm | 315 nm | 265 nm |
| Column Temperature | 45°C | 40°C | 40°C |
| Linearity Range | LOQ to 150% of specification | 10 - 50 µg/mL | 20 - 2000 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.9998 | Not Specified |
| LOD | 3 µg/mL (with respect to sample) | Not Specified | Not Specified |
| LOQ | 10 µg/mL (with respect to sample) | Not Specified | Not Specified |
| Accuracy (% Recovery) | 95 - 102% | Not Specified | Not Specified |
Table 2: UPLC Method for Daclatasvir Impurity Analysis
| Parameter | Method 4 (Stability-Indicating UPLC)[5][9][10] |
| Column | Waters ACQUITY BEH phenyl (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.03 M sodium perchlorate with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer)B: 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer) with Acetonitrile (20:80% v/v) (Gradient) |
| Flow Rate | 0.4 mL/min |
| Detection Wavelength | 305 nm |
| Run Time | 15 min |
| Linearity Range | Not Specified |
| Correlation Coefficient (r²) | Not Specified |
| LOD | Not Specified |
| LOQ | Not Specified |
| Accuracy (% Recovery) | Not Specified |
Experimental Protocols
Detailed methodologies for the cited analytical methods are provided below to facilitate their implementation and cross-validation.
Method 1: RP-HPLC for a Potential Genotoxic Impurity (4,4'-bis(2-bromoacetyl) biphenyl)[6]
-
Standard Preparation: A final standard solution of 4,4'-bis(2-bromoacetyl) biphenyl was prepared in methanol at a concentration of 0.25 µg/mL.[6]
-
Sample Preparation: 200mg of Daclatasvir dihydrochloride was accurately weighed into a 20mL volumetric flask. The diluent (methanol) was added to about half the volume, sonicated to dissolve, and then diluted to the mark with the diluent.[6]
-
Chromatographic Conditions:
-
Column: Waters X-select CSH C-18 (250 mm x 4.6 mm ID, 5.0 μm)[6]
-
Mobile Phase A: Purified water with pH adjusted to 3 with Ortho-phosphoric acid[6]
-
Mobile Phase B: Acetonitrile[6]
-
Gradient Program: Not detailed in the abstract.
-
Flow Rate: 1.5 mL/min[6]
-
Column Temperature: 45°C[6]
-
Injection Volume: 20 µL[6]
-
Detection: UV at 210 nm[6]
-
Method 2: Stability-Indicating RP-HPLC Method[4][7]
-
Standard Preparation: A standard stock solution of Daclatasvir (1000 µg/mL) was prepared by dissolving 10 mg in 10 mL of the mobile phase.[7] Working standards were prepared by diluting the stock solution.
-
Sample Preparation (Tablets): Not fewer than 20 tablets were weighed and finely powdered. A portion of the powder equivalent to 60 mg of Daclatasvir was transferred to a suitable volumetric flask. The drug was extracted with the mobile phase using sonication.[7]
-
Chromatographic Conditions:
Method 3: RP-HPLC for Simultaneous Determination of Daclatasvir and Sofosbuvir[8]
-
Standard Preparation: Stock solutions (1 mg/mL) of Daclatasvir and Sofosbuvir were prepared in the mobile phase. Working solutions were prepared from these stock solutions.[8]
-
Sample Preparation: Not detailed for impurity analysis.
-
Chromatographic Conditions:
Method 4: Stability-Indicating UPLC Method[5][9][10]
-
Standard Preparation: A standard solution containing 2.5 µg/mL of Daclatasvir was prepared from a stock solution.[5]
-
Sample Preparation (Tablets): Tablet powder equivalent to 50 mg of Daclatasvir was transferred into a 100 mL volumetric flask, 60 mL of diluent was added, and the mixture was sonicated for 30 minutes. After cooling, it was diluted to volume with the diluent and filtered.[5]
-
Chromatographic Conditions:
-
Column: Waters ACQUITY BEH phenyl (100 mm x 2.1 mm, 1.7 µm)[5][9][10]
-
Mobile Phase A: 0.03 M sodium perchlorate with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer)[5][9]
-
Mobile Phase B: A 20:80 (v/v) mixture of 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer) and acetonitrile.[5][9]
-
Visualization of Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of analytical methods for Daclatasvir impurities.
References
- 1. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. dirjournal.org [dirjournal.org]
- 8. fortunejournals.com [fortunejournals.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A Stability-Indicating UPLC Method for the Determination of Potential Impurities and Its Mass by a New QDa Mass Detector in Daclatasvir Drug Used to Treat Hepatitis C Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Daclatasvir Impurity C analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of Daclatasvir Impurity C, a critical quality attribute in the manufacturing of the hepatitis C antiviral drug, Daclatasvir. Ensuring the purity of Daclatasvir is paramount to its safety and efficacy, as impurities can impact patient health and lead to regulatory challenges.[1] This document summarizes key performance data from published analytical methods, offering a resource for laboratories to evaluate and select appropriate techniques for impurity analysis.
Mechanism of Action of Daclatasvir
Daclatasvir is a direct-acting antiviral agent that targets the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[2][3][4][5] NS5A is a crucial phosphoprotein involved in viral RNA replication and virion assembly.[3][4][5] Daclatasvir binds to the N-terminus of NS5A, inducing conformational changes that disrupt its function.[2] This inhibition prevents the formation of the viral replication complex, thereby suppressing viral RNA synthesis and the assembly of new viral particles.[2] Studies have also indicated that Daclatasvir's therapeutic effects may involve the downregulation of the TNF-α / NF-κB signaling pathway.[6]
References
- 1. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]
- 2. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Daclatasvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. Daclatasvir and Sofosbuvir Mitigate Hepatic Fibrosis Through Downregulation of TNF-α / NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Daclatasvir Impurity C on Drug Product Quality: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product. This guide provides a comprehensive assessment of the potential impact of Daclatasvir Impurity C on the quality of Daclatasvir drug products. It includes a comparison with alternative Hepatitis C treatments, detailed experimental protocols for impurity analysis, and visual representations of key processes to facilitate understanding.
Understanding Daclatasvir and the Significance of Impurity C
Daclatasvir is a potent direct-acting antiviral agent that targets the Hepatitis C virus (HCV) nonstructural protein 5A (NS5A), inhibiting viral replication.[1] Impurities in the drug substance can arise from the manufacturing process or degradation and have the potential to compromise the drug's quality, safety, and efficacy.[2]
This compound is a known related substance of Daclatasvir. While specific public data on the direct toxicological or pharmacological effects of Impurity C is limited, regulatory guidelines from bodies like the FDA and EMA mandate strict control over all impurities.[3][4] The presence of impurities, including degradation products, can indicate instability in the drug product, potentially leading to reduced potency or the formation of harmful substances.[2]
Forced degradation studies have shown that Daclatasvir is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[5][6] These studies are crucial for identifying potential degradation products, such as Impurity C, and developing stability-indicating analytical methods to monitor and control them within acceptable limits.
Data Presentation: Comparative Analysis
To provide a clear comparison, the following tables summarize key data points related to Daclatasvir, its analysis, and alternative treatments.
Table 1: Quantitative Data from Forced Degradation Studies of Daclatasvir
| Stress Condition | Daclatasvir Degradation (%) | Key Degradation Products Observed |
| Acid Hydrolysis (0.1 N HCl, 60°C, 4h) | Significant Degradation | Multiple degradation products |
| Base Hydrolysis (0.1 N NaOH, 60°C, 4h) | Significant Degradation | Multiple degradation products |
| Oxidative (30% H₂O₂, 60°C, 6h) | Significant Degradation | Multiple degradation products |
| Photolytic | Stable | No significant degradation |
| Thermal (Solid State) | Stable | No significant degradation |
Source: Data compiled from various forced degradation studies.[5][6]
Table 2: Comparison of Daclatasvir with Alternative HCV Treatments
| Feature | Daclatasvir (in combination with Sofosbuvir) | Sofosbuvir/Ledipasvir (Harvoni) | Sofosbuvir/Velpatasvir (Epclusa) |
| Mechanism of Action | NS5A Inhibitor | NS5A Inhibitor + NS5B Polymerase Inhibitor | NS5A Inhibitor + NS5B Polymerase Inhibitor |
| Common Side Effects | Headache, fatigue, nausea | Headache, fatigue, nausea | Headache, fatigue, nausea |
| Reported Efficacy (SVR12) | High, varies by genotype and patient population | High, pan-genotypic | High, pan-genotypic |
SVR12: Sustained Virologic Response at 12 weeks post-treatment. Efficacy rates are generally high for all listed treatments but can vary based on specific patient factors.
Experimental Protocols
Detailed methodologies are essential for the accurate detection and quantification of Daclatasvir and its impurities. The following are representative protocols based on published stability-indicating methods.
Protocol 1: Sample Preparation for HPLC Analysis
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Daclatasvir reference standard in a suitable diluent (e.g., 50:50 v/v water:acetonitrile) to obtain a known concentration.
-
-
Sample Solution Preparation (from Tablets):
-
Weigh and finely powder a representative number of Daclatasvir tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Daclatasvir and transfer it to a volumetric flask.
-
Add the diluent, sonicate to ensure complete dissolution of the API, and dilute to the final volume.
-
Filter the solution through a suitable filter (e.g., 0.45 µm) before injection.
-
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: To a solution of Daclatasvir, add 0.1 N hydrochloric acid and reflux at 60°C for 4 hours. Neutralize the solution before analysis.[5]
-
Base Hydrolysis: To a solution of Daclatasvir, add 0.1 N sodium hydroxide and reflux at 60°C for 4 hours. Neutralize the solution before analysis.[5]
-
Oxidative Degradation: Treat a solution of Daclatasvir with 30% hydrogen peroxide at 60°C for 6 hours.[5]
-
Photolytic Degradation: Expose a solution of Daclatasvir to UV light.
-
Thermal Degradation: Expose solid Daclatasvir to dry heat.
Protocol 3: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where Daclatasvir and its impurities show significant absorbance (e.g., 315 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in the assessment of this compound.
Caption: Experimental Workflow for Daclatasvir Impurity Analysis.
Caption: Daclatasvir Mechanism and Potential Impact of Impurities.
Caption: Factors Influencing Drug Product Quality.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Daclatasvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. veeprho.com [veeprho.com]
- 4. benchchem.com [benchchem.com]
- 5. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]
- 6. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxic potential of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir, and its related compounds. The information presented herein is compiled from publicly available regulatory documents and scientific literature to aid researchers and drug development professionals in understanding the genotoxicity profile of this class of antiviral agents.
Executive Summary
Daclatasvir, the active pharmaceutical ingredient, has been evaluated for its genotoxic potential through a standard battery of in vitro and in vivo assays. Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the Australian Therapeutic Goods Administration (TGA), have concluded that Daclatasvir is not genotoxic. However, the genotoxic potential of impurities and related compounds generated during the synthesis or degradation of Daclatasvir remains a critical consideration for ensuring drug safety. This guide focuses on the available data for Daclatasvir and highlights the importance of evaluating its related compounds, such as the potential genotoxic impurity 4,4'-bis(2-bromoacetyl) biphenyl.
Genotoxicity Profile of Daclatasvir
Regulatory submissions for Daclatasvir (marketed as Daklinza) included a comprehensive evaluation of its genotoxic potential. The standard battery of tests was conducted to assess mutagenicity, clastogenicity, and aneugenicity.
Table 1: Summary of Genotoxicity Studies for Daclatasvir
| Assay | Test System | Metabolic Activation | Result | Conclusion |
| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli strains | With and Without S9 | Negative | Not Mutagenic |
| In Vitro Mammalian Cell Mutation | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Negative | Not Mutagenic |
| In Vivo Micronucleus | Rat Bone Marrow | N/A | Negative | Not Clastogenic/Aneugenic |
Source: U.S. FDA Label for DAKLINZA (daclatasvir) tablets[1][2], Australian Public Assessment Report for daclatasvir dihydrochloride[3].
Based on these results, Daclatasvir is not considered to be genotoxic.
Genotoxicity Assessment of Daclatasvir Related Compounds
The manufacturing process of Daclatasvir may result in the formation of various impurities. Regulatory guidelines necessitate the assessment of these impurities for their genotoxic potential, especially if they share structural alerts for genotoxicity.
4,4'-bis(2-bromoacetyl) biphenyl: A Potential Genotoxic Impurity
One identified potential genotoxic impurity in Daclatasvir dihydrochloride is 4,4'-bis(2-bromoacetyl) biphenyl. A sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for its quantification at low levels in the drug substance. While this highlights the concern and the need for control, publicly available, definitive genotoxicity data from standard assays for this specific compound is limited. The presence of the α-haloketone structural alert suggests a potential for DNA reactivity.
Other Related Compounds and Impurities
Table 2: Genotoxicity Status of Daclatasvir and a Key Related Compound
| Compound | Ames Test | In Vitro Mammalian Cell Mutation | In Vivo Micronucleus Test | Overall Genotoxicity Conclusion |
| Daclatasvir | Negative | Negative | Negative | Non-genotoxic |
| 4,4'-bis(2-bromoacetyl) biphenyl | Data not publicly available | Data not publicly available | Data not publicly available | Potential for genotoxicity (based on structural alerts) |
Experimental Protocols for Genotoxicity Assessment
Detailed methodologies for the key genotoxicity assays are crucial for the accurate interpretation of results. The following sections outline the general principles and protocols for the Ames test, in vitro micronucleus assay, and in vitro chromosomal aberration test.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.
-
Test System: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).
-
Procedure:
-
The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).
-
The mixture is plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
-
Evaluation: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the solvent control.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect the potential of a substance to induce chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or TK6 cells.
-
Procedure:
-
Cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9).
-
A cytokinesis blocker (e.g., cytochalasin B) is often added to allow for the identification of cells that have completed one cell division.
-
After an appropriate incubation period, cells are harvested, fixed, and stained.
-
The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes outside the main nucleus) in binucleated cells is determined by microscopic analysis.
-
-
Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
In Vitro Chromosomal Aberration Test
This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Procedure:
-
Cells are treated with the test compound at several concentrations, with and without metabolic activation (S9).
-
Cells are treated with a metaphase-arresting agent (e.g., colcemid) to accumulate cells in metaphase.
-
Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides.
-
Chromosomes are stained, and metaphase cells are analyzed for structural aberrations (e.g., breaks, gaps, deletions, and exchanges).
-
-
Evaluation: A statistically significant and dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive result.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: General workflow for genotoxicity assessment of pharmaceutical compounds.
Caption: Mechanism of action of Daclatasvir as an HCV NS5A inhibitor.
Conclusion
The available evidence from a comprehensive set of genotoxicity assays indicates that Daclatasvir is not genotoxic. This favorable profile supports its clinical use for the treatment of chronic hepatitis C. However, the potential for genotoxic impurities to be present in the drug substance necessitates careful control during the manufacturing process. While a specific potential genotoxic impurity, 4,4'-bis(2-bromoacetyl) biphenyl, has been identified, a full public dataset on its genotoxicity is not available. Therefore, ongoing vigilance and adherence to regulatory guidelines for the control of impurities are essential to ensure the continued safety of Daclatasvir-based therapies. Further research into the genotoxic potential of other Daclatasvir-related compounds and impurities would provide a more complete safety profile.
References
Safety Operating Guide
Essential Guidance for the Safe Disposal of Daclatasvir Impurity C
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical impurities such as Daclatasvir Impurity C are paramount for ensuring laboratory safety and environmental protection. This document provides a procedural overview for the safe disposal of this compound, a known impurity of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir.
Core Disposal Principles
Key Disposal Codes and Recommendations:
| Code | Recommendation | Source |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. | Ambeed |
| P502 | Refer to manufacturer/supplier for information on recovery/recycling. | Ambeed |
Pre-Disposal and Handling Precautions
Before initiating any disposal procedures, it is crucial to review the Safety Data Sheet (SDS) for Daclatasvir and its impurities. While a specific SDS for Impurity C may not always be available, the SDS for the parent compound, Daclatasvir, provides valuable safety information. Daclatasvir is classified as harmful if swallowed (H302) and is considered slightly hazardous to water.[2] Therefore, it is essential to prevent it from entering groundwater, water courses, or sewage systems.[2]
General Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Handle the substance in a well-ventilated area, preferably within a chemical fume hood.
-
Prevent prolonged or repeated exposure.[2]
Step-by-Step Disposal Workflow
The following workflow outlines the general steps for the proper disposal of this compound.
Figure 1. A logical workflow for the proper disposal of this compound.
Experimental Protocols
Specific experimental protocols for the disposal or neutralization of this compound are not publicly available. The development of any such protocol should be undertaken by qualified chemists and be fully compliant with all applicable regulations. It is recommended to treat this compound as a standard chemical waste product and follow the established procedures of your organization for chemical waste disposal.
References
Essential Safety and Logistical Information for Handling Daclatasvir Impurity C
This document provides crucial safety protocols and logistical plans for the handling and disposal of Daclatasvir Impurity C. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental impact. Daclatasvir and its impurities are potent antiviral compounds that require careful management in a laboratory setting.
Hazard Identification and Classification
Hazard Summary:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to potent antiviral compounds.[3] All personnel must be trained in the correct donning and doffing procedures.
Recommended PPE:
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves.[3] | Prevents skin contact and absorption.[3] The outer glove should be removed in the containment area.[3] |
| Gown | Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric.[3] | Protects the body from splashes and aerosol contamination.[3] |
| Respiratory Protection | A NIOSH-approved N95 respirator at a minimum. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is required.[3] | Prevents inhalation of aerosolized particles.[3] |
| Eye Protection | Chemical splash goggles or a full-face shield.[3] | Protects the eyes from splashes and aerosols.[3] |
| Shoe Covers | Disposable, slip-resistant shoe covers.[3] | Prevents the tracking of contaminants out of the laboratory.[3] |
Operational Plan: Handling this compound
All handling of this compound must be conducted within a certified Class II Biosafety Cabinet (BSC) to ensure personnel, product, and environmental protection.
Experimental Workflow:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


